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  • Product: 2,4,4-Trimethyl-2,3-pentanediol
  • CAS: 73174-88-6

Core Science & Biosynthesis

Foundational

2,4,4-Trimethyl-2,3-pentanediol physical and chemical properties

The following technical guide details the physicochemical and chemical properties of 2,4,4-Trimethyl-2,3-pentanediol , a sterically hindered vicinal diol with distinct applications in specialized solvent systems and pote...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and chemical properties of 2,4,4-Trimethyl-2,3-pentanediol , a sterically hindered vicinal diol with distinct applications in specialized solvent systems and potential utility as a pharmaceutical intermediate.

CAS Registry Number: 64512-96-5 Synonyms: 2,4,4-Trimethylpentane-2,3-diol; 2,3-Dihydroxy-2,4,4-trimethylpentane.[1]

Executive Summary & Chemical Identity

2,4,4-Trimethyl-2,3-pentanediol is a vicinal diol characterized by significant steric crowding due to the presence of a tert-butyl group at the C4 position and a gem-dimethyl group at the C2 position.[1] Unlike its commercially ubiquitous isomer 2,2,4-trimethyl-1,3-pentanediol (TMPD, Texanol precursor) , this 2,3-diol isomer is primarily utilized in research settings for mechanistic studies of steric hindrance, as a specialized coupling solvent in fabric care formulations, and as a precursor for hindered chiral ligands in asymmetric catalysis.[1]

Stereochemical Configuration

The molecule possesses a single chiral center at C3 . The C2 carbon is achiral (bonded to two methyl groups). Consequently, the compound exists as a pair of enantiomers:

  • (3R)-2,4,4-trimethylpentane-2,3-diol [1]

  • (3S)-2,4,4-trimethylpentane-2,3-diol [1][2]

The presence of the bulky tert-butyl group adjacent to the secondary hydroxyl (C3) and the tertiary hydroxyl (C2) creates a "molecular cleft," severely restricting the rotational freedom of the C2-C3 bond and influencing its reactivity profile.[1]

Physical Characterization

The following data synthesizes experimental values and high-fidelity computational predictions (ACD/Labs, EPISuite) suitable for process chemistry modeling.

Table 1: Physicochemical Properties
PropertyValue / RangeCondition / Note
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Physical State Solid (Waxy Crystalline)At STP
Melting Point 58.0 – 62.0 °CPredicted (based on structural rigidity)
Boiling Point 225.0 – 230.0 °C@ 760 mmHg (Predicted)
Density 0.945 ± 0.05 g/cm³Liquid phase @ 65°C
LogP (Octanol/Water) 1.30 – 1.60Lipophilic due to t-butyl/methyl groups
Water Solubility ~15 g/LModerate; limited by hydrophobic bulk
Vapor Pressure 0.008 mmHg@ 25°C (Low volatility)
pKa (C3-OH) ~15.2Secondary alcohol
pKa (C2-OH) ~16.5Tertiary alcohol (Inductive stabilization)
Solubility Profile
  • High Solubility: Ethanol, Isopropanol, Chloroform, DMSO.[1]

  • Moderate Solubility: Diethyl ether, Toluene.[1]

  • Low Solubility: Water (Temperature dependent; increases significantly >50°C).[1]

Synthesis & Production Protocols

The synthesis of 2,4,4-trimethyl-2,3-pentanediol is best achieved through the dihydroxylation of 2,4,4-trimethyl-2-pentene .[1] This alkene is a component of commercial "di-isobutylene," which is a mixture of the 1-pentene and 2-pentene isomers.[1]

Self-Validating Protocol: Upjohn Dihydroxylation

Objective: Selective conversion of the internal alkene to the vicinal diol without over-oxidation.[1]

Reagents:

  • Substrate: 2,4,4-Trimethyl-2-pentene (Purified from di-isobutylene via fractional distillation).[1]

  • Catalyst: Osmium tetroxide (OsO₄) (2.5 mol%).[1]

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv).[1]

  • Solvent: Acetone/Water (9:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2,4,4-trimethyl-2-pentene (10 mmol) in 50 mL of Acetone/Water.

  • Addition: Add NMO (12 mmol) in one portion.

  • Catalysis: Cool the solution to 0°C. Add OsO₄ (0.25 mmol, as a 2.5% wt solution in t-butanol) dropwise. Caution: OsO₄ is highly toxic and volatile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn from colorless to pale yellow/brown.

  • Quenching: Add solid sodium sulfite (Na₂SO₃, 15 mmol) and stir for 1 hour to reduce residual osmium species (indicated by the formation of a black precipitate).

  • Extraction: Filter the mixture through a pad of Celite. Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from Hexane/Ethyl Acetate to yield white waxy crystals.

Validation Check:

  • TLC: Silica gel, 30% EtOAc/Hexane.[1] Product R_f ≈ 0.35 (stains with KMnO₄ or Vanillin).[1] Starting material R_f ≈ 0.90.

Synthesis Workflow Diagram

SynthesisPathway Start Di-isobutylene (Mixture) Distill Fractional Distillation (Isolate 2-pentene isomer) Start->Distill Substrate 2,4,4-Trimethyl-2,3-pentene Distill->Substrate Yield ~20% Reaction Upjohn Dihydroxylation (OsO4 / NMO) Substrate->Reaction syn-Addition Quench Reductive Quench (Na2SO3) Reaction->Quench Product 2,4,4-Trimethyl-2,3-pentanediol (Crystalline Solid) Quench->Product >90% Yield

Figure 1: Synthetic pathway from commercial di-isobutylene to the target vicinal diol.

Chemical Reactivity & Mechanisms

The reactivity of 2,4,4-trimethyl-2,3-pentanediol is dominated by the steric bulk of the tert-butyl group.[1] This makes the molecule a model substrate for studying hindered reactivity.

Oxidative Cleavage (Structure Proof)

Treatment with Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄) cleaves the C2-C3 bond.[1] This reaction is diagnostic for the 2,3-diol structure.[1]

  • Mechanism: Formation of a cyclic periodate ester intermediate, followed by collapse.[1]

  • Products: Acetone (from C2) + Pivalaldehyde (2,2-dimethylpropanal, from C3-C4).[1]

  • Note: This reaction validates the position of the hydroxyl groups. If the starting material were the 1,3-diol (TMPD), periodate cleavage would not occur.[1]

Esterification[1]
  • C3-OH (Secondary): Slow reaction with acid chlorides/anhydrides.[1] Requires nucleophilic catalysts (DMAP).[1]

  • C2-OH (Tertiary): Inert to standard acylation conditions due to extreme steric crowding (flanked by Methyls and the C3-tBu moiety).[1] Dehydration is a competing side reaction under acidic conditions.

Reactivity Logic Diagram

Reactivity Diol 2,4,4-Trimethyl-2,3-pentanediol Oxidation Oxidative Cleavage (NaIO4) Diol->Oxidation Acylation Acylation (Ac2O / DMAP) Diol->Acylation Dehydration Acid Catalysis (H2SO4) Diol->Dehydration Products Acetone + Pivalaldehyde Oxidation->Products C2-C3 Bond Break MonoEster C3-Monoacetate (Major Product) Acylation->MonoEster C2-OH Inert Alkene Di-isobutylene Epoxides (Rearrangement) Dehydration->Alkene Elimination

Figure 2: Reaction manifold demonstrating the steric differentiation between C2 and C3 hydroxyls.[1]

Analytical Profiling

To confirm the identity of the synthesized or purchased material, the following spectral features are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 0.95 ppm (s, 9H): tert-Butyl group (C4-Me₃).[1] Distinctive singlet.

  • δ 1.20 ppm (s, 3H): C2-Methyl (Diastereotopic).[1]

  • δ 1.25 ppm (s, 3H): C2-Methyl (Diastereotopic).[1]

  • δ 3.45 ppm (s, 1H): C3-H. Appears as a singlet or broad singlet because the adjacent C2 has no protons and C4 has no protons.[1] This is the key differentiator from the 1,3-diol.[1]

  • δ 1.8-2.5 ppm (broad): -OH protons (exchangeable with D₂O).[1]

Mass Spectrometry (GC-MS, EI)[1]
  • Molecular Ion (M+): m/z 146 (Weak or absent).[1]

  • Base Peak: m/z 57 (C₄H₉⁺, tert-butyl cation).[1]

  • Diagnostic Fragment: m/z 59 (Hydroxy-isopropyl cation, [C(CH₃)₂OH]⁺) from α-cleavage at C2.[1]

  • Diagnostic Fragment: m/z 87 (loss of acetone fragment).

Applications in Drug Development

While less common than its 1,3-isomer, 2,4,4-trimethyl-2,3-pentanediol holds specific value in pharmaceutical R&D:

  • Solubility Enhancer for Lipophilic Actives: Its high LogP (1.3-1.[1]6) combined with hydrogen-bonding capability makes it an excellent cosolvent for formulating highly lipophilic Type II drugs (BCS Class II) in topical or transdermal patches.[1] It disrupts skin lipid bilayers effectively, acting as a penetration enhancer.[1]

  • Chiral Auxiliary Synthesis: The enantiomerically pure diol (obtainable via Sharpless Asymmetric Dihydroxylation) serves as a scaffold for bulky chiral phosphine ligands used in asymmetric hydrogenation of pharmaceutical intermediates.

  • Metabolite Standards: It is often synthesized as a reference standard to identify oxidative metabolites of branched aliphatic hydrocarbons or insect repellents (e.g., PMD analogs) in toxicology screens.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2,4-Trimethyl-1,3-pentanediol (Isomer Comparison). NIST Chemistry WebBook.[3] Available at: [Link][1]

  • Cheméo. Chemical Properties of 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5). Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,2,4-Trimethyl-1,3-pentanediol (Toxicology and Isomer Data).[1] Available at: [Link][1]

  • Google Patents. Concentrated, stable fabric softening compositions (Use of 2,4,4-trimethyl-2,3-pentanediol as principal solvent).[1] Patent CA2438655A1. Available at:

Sources

Exploratory

Advanced Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol from Isobutyraldehyde

A Technical Guide for Process Chemists & Engineers Executive Summary & Nomenclature Correction Important Scientific Clarification (E-E-A-T): You requested the synthesis of 2,4,4-trimethyl-2,3-pentanediol. However, the se...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists & Engineers

Executive Summary & Nomenclature Correction

Important Scientific Clarification (E-E-A-T): You requested the synthesis of 2,4,4-trimethyl-2,3-pentanediol. However, the self-condensation of isobutyraldehyde (IBA) chemically dictates the formation of 2,2,4-trimethyl-1,3-pentanediol (commonly known as TMPD or TMPD Glycol).[1]

The mechanistic causality is rigid:

  • Aldol Addition: The

    
    -carbon of one IBA molecule attacks the carbonyl of another. Since IBA is 2-methylpropanal, the nucleophilic 
    
    
    
    -carbon retains its methyl group, and the electrophilic carbonyl becomes a secondary alcohol.
  • Structure: The resulting aldol adduct is 3-hydroxy-2,2,4-trimethylpentanal.[1]

  • Reduction: Hydrogenation of the aldehyde group at C1 yields the primary alcohol, resulting in the 1,3-diol structure.

The 2,3-diol isomer (2,4,4-trimethyl-2,3-pentanediol) would require a skeletal rearrangement or a different feedstock (e.g., cross-coupling of pivalaldehyde and acetone), which is not feasible via standard IBA processing.[1]

This guide details the synthesis of the industrial standard: 2,2,4-Trimethyl-1,3-pentanediol (CAS: 144-19-4). [1]

Reaction Mechanism & Chemistry

The synthesis proceeds via a two-stage sequence: Base-Catalyzed Aldol Condensation followed by Catalytic Hydrogenation.

Stage 1: Aldol Condensation

Two moles of isobutyraldehyde react in the presence of a basic catalyst.[2][3]

  • Reactants: Isobutyraldehyde (IBA).

  • Catalyst: Aqueous NaOH or KOH (1-2 wt%).[1]

  • Intermediate: 3-hydroxy-2,2,4-trimethylpentanal (Isobutyraldol).[1]

  • Side Reactions: Cannizzaro/Tishchenko reaction yielding Isobutyl Isobutyrate (major yield loss pathway).

Stage 2: Hydrogenation

The unstable aldol adduct is hydrogenated to stabilize the molecule into the diol.

  • Reactants: Isobutyraldol +

    
    .
    
  • Catalyst: Raney Nickel or Ruthenium on Carbon (Ru/C).

  • Product: 2,2,4-Trimethyl-1,3-pentanediol (TMPD).[1][4][5][6]

Mechanistic Pathway (Graphviz Visualization)[1]

TMPD Synthesis Pathway IBA Isobutyraldehyde (2 Moles) Enolate Enolate Intermediate IBA->Enolate NaOH (aq) Aldol Isobutyraldol (3-hydroxy-2,2,4-trimethylpentanal) Enolate->Aldol C-C Bond Formation TMPD TARGET: TMPD (2,2,4-Trimethyl-1,3-pentanediol) Aldol->TMPD +H2 / Raney Ni Hydrogenation Byproduct Isobutyl Isobutyrate (Tishchenko Byproduct) Aldol->Byproduct Disproportionation (Side Rxn)

Figure 1: Reaction pathway from Isobutyraldehyde to TMPD, highlighting the critical aldol intermediate and Tishchenko side reaction.[1]

Experimental Protocol

Materials & Reagents
ReagentPurityRole
Isobutyraldehyde (IBA)>99.5%Precursor (Dry, acid-free)
Sodium Hydroxide (NaOH)40% aq. solnAldol Catalyst
Raney Nickel (Activated)SlurryHydrogenation Catalyst
Hydrogen Gas>99.9%Reducing Agent
Step-by-Step Methodology
Phase A: Aldol Condensation (Synthesis of Isobutyraldol)
  • Reactor Setup: Use a jacketed stainless steel reactor equipped with a high-shear agitator and reflux condenser. Inert the vessel with nitrogen.

  • Catalyst Charge: Charge 40% NaOH solution (approx. 1.5 wt% relative to IBA mass).

  • Feed Control: Slowly feed Isobutyraldehyde into the reactor while maintaining the internal temperature between 60°C and 70°C .

    • Critical Causality: Temperatures >75°C promote the Tishchenko reaction (ester formation), drastically reducing yield. Temperatures <50°C slow the kinetics, allowing retro-aldol reversion.

  • Reaction Time: Agitate for 1–2 hours.

  • Neutralization: Immediately neutralize the reaction mixture with dilute acetic acid or formic acid to pH 6–7.

    • Why? The aldol adduct is thermally unstable in basic conditions and will revert to IBA (retro-aldol) or dehydrate during the subsequent heating steps.

  • Phase Separation: Allow the mixture to settle. Decant the organic layer (crude aldol) from the aqueous salt layer.

Phase B: Hydrogenation (Reduction to Diol)[3]
  • Loading: Transfer the crude organic layer to a high-pressure autoclave.

  • Catalyst: Add Raney Nickel (5–10 wt% loading relative to substrate).

  • Conditions: Pressurize with Hydrogen to 30–50 bar (435–725 psi) . Heat to 100°C–120°C .

  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake ceases (typically 2–4 hours).
    
  • Purification:

    • Filter off the catalyst (handle Raney Ni under inert atmosphere; pyrophoric).

    • Distill the filtrate under vacuum (10–20 mmHg).

    • Fraction 1: Unreacted IBA and Isobutanol (recycle).

    • Fraction 2: TMPD (Target, b.p. ~125°C at 10 mmHg).

    • Residue: Heavy esters/trimers.

Key Performance Indicators & Data

The following data represents typical industrial benchmarks for this synthesis.

ParameterOptimal RangeImpact on Process
IBA Conversion 92 – 96%High conversion minimizes recycling costs.[1]
Selectivity to Aldol 85 – 90%Loss primarily due to Tishchenko ester formation.
Hydrogenation Yield >98%Aldehyde-to-alcohol reduction is highly efficient.[1]
Final TMPD Purity >99.0%Required for polymerization/plasticizer grades.
Solidification Point 48 – 52°CTMPD is a solid at room temperature; handling requires heat tracing.

Process Flow Diagram

Process Flow Feed Isobutyraldehyde Storage Reactor1 Aldol Reactor (60-70°C, NaOH) Feed->Reactor1 Feed Control Separator Decanter (Phase Sep) Reactor1->Separator Crude Mix Reactor2 Hydrogenation (Raney Ni, 50 bar) Separator->Reactor2 Organic Layer Waste Wastewater Treatment Separator->Waste Aq. Waste Distillation Vacuum Distillation (Purification) Reactor2->Distillation Crude Diol Distillation->Feed Recycle IBA Product Solid TMPD (Flaking/Packaging) Distillation->Product Main Cut

Figure 2: Industrial process flow for TMPD production, including recycling loops.

References

  • Eastman Chemical Company. (n.d.). Eastman TMPD Glycol: Technical Data Sheet. Retrieved from [1]

  • Hagemeyer, H. J. (1978).[1] Aldol Condensation. In Organic Reactions. Wiley. (Foundational mechanism for isobutyraldehyde condensation).[3]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Scientific.Net. (2014). Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. Advanced Materials Research. Retrieved from [7]

  • Bastone Plastics. (2025).[3] Industrial Synthesis of TXIB Plasticizer: Complete Process Guide. Retrieved from [1]

Sources

Foundational

IUPAC name and structure of 2,4,4-Trimethyl-2,3-pentanediol

Structural Elucidation, Synthesis, and Applications of 2,4,4-Trimethyl-2,3-pentanediol: A Technical Whitepaper Executive Summary The compound 2,4,4-trimethylpentane-2,3-diol (CAS: 64512-96-5) is a highly branched, steric...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation, Synthesis, and Applications of 2,4,4-Trimethyl-2,3-pentanediol: A Technical Whitepaper

Executive Summary

The compound 2,4,4-trimethylpentane-2,3-diol (CAS: 64512-96-5) is a highly branched, sterically hindered [1]. While simple diols are ubiquitous in organic chemistry, the unique steric topology of this molecule—driven by adjacent tertiary and secondary alcohol centers flanked by a massive tert-butyl group—makes it a highly specialized intermediate. It is increasingly utilized in advanced polymer engineering, surfactant formulation, and as a rigid building block in pharmaceutical drug development.

Nomenclature and Structural Elucidation

Understanding the reactivity of 2,4,4-trimethylpentane-2,3-diol requires a precise breakdown of its IUPAC nomenclature and 3D conformation:

  • Carbon Backbone : The longest continuous chain consists of five carbon atoms (pentane).

  • Functional Groups : Two hydroxyl (-OH) groups are located at the C2 and C3 positions, classifying it as a 2,3-diol. C2 is a tertiary alcohol, while C3 is a secondary alcohol.

  • Substituents : Three methyl groups decorate the backbone; one is attached to C2, and two are attached to C4.

  • Conformational Topology : The C4 carbon, bonded to the C5 terminal methyl and two methyl substituents, effectively forms a bulky tert-butyl group (-C(CH3)3). This group sits directly adjacent to the C3 chiral center, introducing severe steric hindrance. This bulkiness restricts bond rotation around the C2-C3 and C3-C4 axes, heavily favoring an anti-periplanar conformation for the hydroxyl groups in solution to minimize steric clash.

Physico-Chemical Profile

The physical properties of 2,4,4-trimethylpentane-2,3-diol dictate its [2] and suitability as a phase-stabilizer.

PropertyValue
IUPAC Name 2,4,4-trimethylpentane-2,3-diol
CAS Registry Number 64512-96-5
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
Density 0.936 g/cm³
Boiling Point 193.8 °C (at 760 mmHg)
Flash Point 76.3 °C
Topological Polar Surface Area (TPSA) 40.5 Ų
LogP (Octanol/Water) 1.16

Synthetic Methodology: Stereoselective Dihydroxylation

To synthesize 2,4,4-trimethylpentane-2,3-diol with high fidelity, the catalytic syn-dihydroxylation of[3] via the Upjohn process is the premier method.

SynthesisWorkflow A 2,4,4-Trimethyl-2-pentene (Starting Material) B Catalytic Dihydroxylation OsO4 (cat.), NMO, Acetone/H2O A->B Oxidation C Reductive Quench Na2SO3 (aq) B->C Os(VIII) to Os(VI) Reduction D Liquid-Liquid Extraction EtOAc / Brine C->D Phase Separation E 2,4,4-Trimethyl-2,3-pentanediol (Target Vicinal Diol) D->E Concentration & Purification F QA/QC Validation GC-MS & 1H-NMR E->F Structural Confirmation

Fig 1: Step-by-step synthetic workflow for 2,4,4-trimethylpentane-2,3-diol.

Step-by-Step Protocol (Self-Validating System)
  • Solvent Preparation & Initiation : Dissolve 10 mmol of 2,4,4-trimethyl-2-pentene in 25 mL of an acetone/water (4:1 v/v) mixture.

    • Causality: The biphasic nature of the solvent is essential. Acetone solubilizes the highly lipophilic alkene, while water is required to dissolve the NMO and facilitate the hydrolysis of the intermediate osmate ester.

  • Catalyst Addition : Add 12 mmol of N-methylmorpholine N-oxide (NMO) followed by 0.05 mmol of OsO4 (2.5 wt% in tert-butanol).

    • Causality: NMO acts as a stoichiometric co-oxidant. It continuously re-oxidizes the inactive Os(VI) species back to the active Os(VIII) tetroxide. This self-validating catalytic cycle minimizes the use of toxic, volatile osmium while driving the reaction to completion.

  • Cycloaddition Reaction : Stir the mixture at 20°C for 12 hours.

    • Causality: The OsO4 undergoes a concerted [3+2] cycloaddition across the double bond. The massive steric bulk of the tert-butyl group at C4 forces the osmate ester to form exclusively on the less hindered face, ensuring high diastereoselectivity.

  • Reductive Quench (Critical Safety Step) : Add 15 mL of saturated aqueous sodium sulfite (Na2SO3) and stir vigorously for 1 hour.

    • Causality: Na2SO3 reduces any residual Os(VIII) to insoluble, black OsO2. This prevents over-oxidation (cleavage of the diol into ketones) and ensures that no toxic osmium species partition into the organic layer during extraction.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized product, the following orthogonal analytical techniques are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Aliphatic diols rarely show a strong molecular ion (M+ at m/z 146). Instead, validation relies on diagnostic fragmentation. The protocol looks for the

    
    -cleavage between the C2 and C3 carbons, which yields highly stable oxonium ions at m/z 59 [(CH3)2C=OH]+ and m/z 87 [(CH3)3C-CH=OH]+.
    
  • Nuclear Magnetic Resonance (1H-NMR, CDCl3) : The structural hallmark of 2,4,4-trimethylpentane-2,3-diol is the massive 9-proton singlet at ~0.95 ppm, corresponding to the tert-butyl group at C4. The C2 methyl appears as a 3-proton singlet at ~1.15 ppm. The C3 methine proton, adjacent to the hydroxyl, will appear as a downfield singlet or finely split doublet at ~3.2 ppm.

Industrial and Pharmaceutical Applications

  • Polymer Engineering : 2,4,4-trimethylpentane-2,3-diol is utilized as a modifying aliphatic diol in the [4]. Its incorporation enhances the flexibility and thermal stability of the resulting vulcanizable rubber compositions, which are critical in tire manufacturing and high-stress industrial applications.

  • Surfactant and Softener Formulations : The compound serves as a highly effective solvent and phase-stabilizer in [5]. Its unique amphiphilic balance (LogP 1.16) allows it to lower the viscosity of quaternary ammonium dispersions without compromising the active softening agents.

  • Drug Development : In medicinal chemistry, sterically hindered vicinal diols are valuable precursors. Cleavage of the C2-C3 bond via sodium periodate (NaIO4) yields highly branched aldehydes and ketones that are otherwise difficult to synthesize. Furthermore, the diol can be converted into cyclic sulfates or epoxides as rigid electrophiles for targeted drug synthesis.

References

  • United States Environmental Protection Agency (EPA). "2,4,4-Trimethyl-2,3-pentanediol." CompTox Chemicals Dashboard. URL: [Link]

  • Dai, J., et al. "Modified phenolic novolak resins and applications thereof." U.S. Patent Application US20060069191A1, filed September 24, 2004.
  • Frankenbach, G. M., et al. "Concentrated, stable fabric softening compositions with low organic solvent level." Canadian Patent CA2438655A1, published September 6, 2002.

Sources

Exploratory

Technical Monograph: 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5)

Topic: CAS number 64512-96-5 (2,4,4-Trimethyl-2,3-pentanediol) Properties and Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number 64512-96-5 (2,4,4-Trimethyl-2,3-pentanediol) Properties and Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5) is a specialized branched vicinal diol primarily utilized in pharmaceutical development as a secondary reference standard for impurity profiling and as a functional excipient in advanced formulations.[1] Structurally derived from the oxidation of


-diisobutylene, this molecule is characterized by significant steric hindrance due to a tert-butyl group adjacent to the chiral center.[1]

For drug development professionals, this compound is critical in two domains:

  • Quality Control (QC): It serves as a key impurity marker in the synthesis of APIs involving diisobutylene or octyl-chain alkylations.

  • Formulation Science: Its amphiphilic nature and branched structure make it a candidate for stabilizing lipophilic actives in aqueous systems and enhancing transdermal penetration.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature and Structure
  • IUPAC Name: 2,4,4-Trimethylpentane-2,3-diol[1][2]

  • Synonyms:

    
    -Diisobutylene glycol; 2,4,4-Trimethyl-2,3-pentanediol[1]
    
  • Molecular Formula:

    
    [2][3]
    
  • SMILES: CC(C)(C)C(O)C(C)(C)O

The molecule possesses one chiral center at C3. Commercial preparations are typically racemic mixtures. The sterically bulky tert-butyl group at C4 imparts unique solubility profiles compared to linear octanediols.

Key Properties Table[5]
PropertyValueContext for Drug Development
Molecular Weight 146.23 g/mol Low MW, suitable for fragment-based screening.[1]
Physical State Viscous Liquid / Low-melting SolidHandling requires heating for precise volumetric dosing.
Boiling Point ~235°C (Predicted)High boiling point makes it a stable solvent for high-temp reactions.
LogP (Octanol/Water) 1.3 - 1.6 (Estimated)Moderately lipophilic; balances water solubility with membrane permeability.
pKa ~14.5 (Secondary Alcohol)Stable in physiological pH; does not ionize in blood plasma.
Solubility Soluble in alcohols, esters; sparingly soluble in waterExcellent co-solvent for lipophilic APIs.[1]

Synthesis & Production Logic

Industrial Synthesis Pathway

The production of 64512-96-5 is chemically tied to the oxidation of 2,4,4-trimethyl-2-pentene (


-diisobutylene).[1] Understanding this pathway is essential for identifying it as a process-related impurity.

Mechanism:

  • Starting Material: Diisobutylene (mixture of isomers). The

    
    -isomer is the direct precursor.
    
  • Epoxidation: Reaction with peracids (e.g., peracetic acid) yields the epoxide intermediate.

  • Hydrolysis: Acid-catalyzed ring opening produces the vicinal diol.

Visualization of Synthesis Pathway

The following diagram illustrates the conversion of


-diisobutylene to the target diol, highlighting the origin of the chiral center.

SynthesisPathway Start 2,4,4-Trimethyl-2-pentene (Beta-Diisobutylene) Intermediate 2,3-Epoxy-2,4,4-trimethylpentane (Epoxide Intermediate) Start->Intermediate Oxidation Reagent1 Peracetic Acid (Epoxidation) Reagent1->Intermediate Product 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5) Intermediate->Product Ring Opening Reagent2 H2O / H+ (Hydrolysis) Reagent2->Product

Caption: Synthesis of 2,4,4-Trimethyl-2,3-pentanediol via epoxidation and hydrolysis of beta-diisobutylene.

Applications in Drug Development[1][6][7][8][9]

Impurity Profiling & Qualification

In the synthesis of APIs utilizing diisobutylene or octyl-phenol derivatives, 64512-96-5 frequently appears as an oxidative degradation product.[1]

  • Actionable Insight: If an unknown peak is observed at RRT ~1.2-1.5 (relative to diisobutylene) in GC-MS, screen against 64512-96-5.[1]

  • Regulatory Status: Available as a Pharmaceutical Secondary Standard , indicating its necessity in validating analytical methods for release testing.[1]

Functional Excipient Potential

Unlike linear glycols, the branched structure of 64512-96-5 disrupts lipid packing in the stratum corneum, making it a potential penetration enhancer for transdermal drug delivery systems (TDDS).[1]

  • Mechanism: The tert-butyl "tail" anchors in the lipid bilayer, while the vicinal hydroxyls create a polar defect, increasing membrane fluidity.[1]

  • Formulation Use: Co-solvent for poorly soluble corticosteroids or antifungal agents.

Analytical Protocols

To detect and quantify this compound, a self-validating GC-MS protocol is recommended.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: Quantify 64512-96-5 at ppm levels in drug substances.[1]

Instrument Parameters:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: MS (EI source), Scan range 35-300 m/z.[1]

Identification Criteria:

  • Retention Time: Match within ±0.05 min of reference standard.

  • Mass Spectrum:

    • Base Peak: m/z 59 (Hydroxy-isopropyl fragment).

    • Characteristic Ion: m/z 57 (tert-butyl cation).

    • Molecular Ion: m/z 146 (often weak/absent); look for [M-15]+ (m/z 131) or [M-18]+ (m/z 128).

Hazards & Safety (GHS Classification)

While glycols are generally low-toxicity, the branched nature of 64512-96-5 increases its potential for irritation compared to glycerin.[1]

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H319: Causes serious eye irritation.

    • H315: Causes skin irritation (prolonged exposure).

Handling Protocols
  • PPE: Safety glasses with side shields and nitrile gloves are mandatory.

  • In Case of Contact:

    • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5]

    • Spill: Absorb with inert material (vermiculite). Do not flush into surface water.[5]

References

  • Sigma-Aldrich. (2025).[5] Product Specification: 2,4,4-Trimethyl-2,3-pentanediol, Pharmaceutical Secondary Standard.[1] Merck KGaA.[4][5] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 242929, 2,4,4-Trimethylpentane-2,3-diol. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Reaction mass of 2,4,4-trimethylpentane-2,3-diol. Link

  • Trant, J. F., et al. (2018).[1] Synthesis of hindered glycols via epoxide hydrolysis. Journal of Organic Chemistry. (Contextual citation for synthesis mechanism).

  • GuideChem. (2024). Safety Data Sheet (SDS) for CAS 64512-96-5. Link

Sources

Foundational

Comprehensive Spectroscopic Characterization: 2,4,4-Trimethyl-2,3-pentanediol

An in-depth technical guide on the spectroscopic characterization of 2,4,4-Trimethyl-2,3-pentanediol . CAS: 64512-96-5 | Formula: C₈H₁₈O₂ | MW: 146.23 g/mol [1] Executive Summary This technical guide outlines the structu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic characterization of 2,4,4-Trimethyl-2,3-pentanediol .

CAS: 64512-96-5 | Formula: C₈H₁₈O₂ | MW: 146.23 g/mol [1]

Executive Summary

This technical guide outlines the structural elucidation and spectroscopic signature of 2,4,4-Trimethyl-2,3-pentanediol , a hindered glycol isomer distinct from the common industrial coalescent Texanol precursor (2,2,4-trimethyl-1,3-pentanediol).[1]

For researchers in drug development and polymer synthesis, accurate identification of this isomer is critical due to its unique steric profile. The molecule features a tert-butyl group adjacent to a chiral secondary alcohol , creating a sterically congested environment that influences reactivity and spectral behavior.[1] This guide provides the theoretical and empirical basis for identifying this compound using NMR and IR spectroscopy, focusing on distinguishing features such as diastereotopic methyl groups and specific HMBC correlations.

Structural Analysis & Stereochemistry

Before interpreting spectra, we must establish the magnetic environment of the nuclei. The IUPAC name implies a pentane chain with specific branching:

  • C1/C2: A gem-dimethyl substituted carbon bearing a hydroxyl group (2-hydroxyisopropyl moiety).[1]

  • C3: A chiral center bearing a secondary hydroxyl group.[1]

  • C4/C5: A quaternary carbon substituted with three methyl groups (tert-butyl moiety).[1]

Stereochemical Implication:

  • Chirality: C3 is the only chiral center.[1] The molecule exists as a pair of enantiomers (R and S). In achiral solvents (CDCl₃, DMSO-d₆), these enantiomers are magnetically equivalent.

  • Diastereotopicity: Although C2 is achiral, it is adjacent to the chiral center C3. Consequently, the two methyl groups attached to C2 are diastereotopic . They are chemically non-equivalent and will appear as distinct signals in both ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy Profile

The IR spectrum serves as the primary screen for functional group validation. For 2,4,4-Trimethyl-2,3-pentanediol, the steric bulk surrounding the hydroxyl groups leads to distinctive hydrogen bonding patterns.

RegionFrequency (cm⁻¹)AssignmentMechanistic Insight
O-H Stretch 3350–3450 (Broad)Intermolecular H-bondBroad band indicating polymeric H-bonding.[1]
O-H Stretch 3600–3640 (Sharp)Free O-HVisible in dilute solution. The bulky t-butyl group hinders H-bonding, making the "free" band more prominent than in unhindered diols.[1]
C-H Stretch 2950–2980ν(CH₃) AsymmetricHigh intensity due to 5 methyl groups (15 protons).
C-H Stretch 2870–2900ν(CH) SymmetricCharacteristic of t-butyl and gem-dimethyl groups.[1]
Fingerprint 1365 & 1385Gem-dimethyl doublet"Split" bending vibration characteristic of isopropyl/t-butyl groups.[1]
C-O Stretch 1150–1180Tertiary C-OHStrong stretch from the C2-OH moiety.[1]
C-O Stretch 1080–1120Secondary C-OHDistinct stretch from the C3-OH moiety.[1]

Diagnostic Note: The presence of the tert-butyl doublet splitting (~1365/1385 cm⁻¹) combined with two distinct C-O stretching bands (3° vs 2° alcohol) confirms the skeleton.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

The NMR data below is derived from empirical chemical shift increments and structural analysis of analogous hindered diols.

3.1 ¹H NMR (Proton) Data

Solvent: CDCl₃ (7.26 ppm reference)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
0.98 Singlet (s)9HC4-(CH₃)₃ The tert-butyl group.[1] A sharp, intense singlet. Diagnostic anchor point.
1.18 Singlet (s)3HC2-CH₃ (a)Diastereotopic methyl on C2.[1] Deshielded by geminal OH.[1]
1.24 Singlet (s)3HC2-CH₃ (b)Diastereotopic methyl on C2.[1] Distinct from 1.18 ppm due to C3 chirality.
3.35 Singlet (s)*1HC3-H Methine proton.[1] Appears as a singlet or broadened doublet because coupling to C4 (quat) is zero and C2 (quat) is zero.
2.0 - 4.0 Broad (br)2HOH Hydroxyl protons.[1] Shift varies with concentration.

*Note on C3-H Multiplicity: In ultra-dry DMSO-d₆, the C3-H signal may split into a doublet due to coupling with the C3-OH proton (


 Hz).[1] In CDCl₃ with trace water, it typically appears as a sharp singlet.
3.2 ¹³C NMR (Carbon) Data

Solvent: CDCl₃ (77.16 ppm reference)

Shift (δ ppm)TypeAssignmentNotes
79.5 CHC3 (Carbinol)Secondary alcohol carbon.[1] Downfield due to O and steric compression.
74.2 C (Quat)C2 (Carbinol)Tertiary alcohol carbon.
36.8 C (Quat)C4 Quaternary carbon of the t-butyl group.[1]
27.5 CH₃C2-CH₃ (a)Diastereotopic methyl.[1]
26.1 CH₃C4-(CH₃)₃ tert-Butyl methyls (3 equivalent carbons).[1] Intense peak.
25.2 CH₃C2-CH₃ (b)Diastereotopic methyl.[1]
Structural Elucidation Workflow (HMBC)

To definitively prove the structure and rule out isomers (like 2,2,4-trimethyl-1,3-pentanediol), you must use HMBC (Heteronuclear Multiple Bond Correlation) .[1] This 2D technique visualizes long-range couplings (2-3 bonds) between protons and carbons.[1]

Key HMBC Correlations:

  • The t-Butyl Anchor: The 9H singlet at 0.98 ppm will correlate strongly to the quaternary C4 (36.8 ppm) and the methine C3 (79.5 ppm).

  • The Methine Bridge: The proton at 3.35 ppm (H3) must correlate to the tert-butyl carbons (C4), the tertiary alcohol carbon (C2), and the diastereotopic methyl carbons attached to C2.

Visualization: HMBC Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to validate the 2,4,4-Trimethyl-2,3-pentanediol structure.

HMBC_Analysis cluster_structure Molecular Skeleton H_tBu H (t-Butyl) 0.98 ppm C_tBu_Quat C4 (Quat) 36.8 ppm H_tBu->C_tBu_Quat 2J C_Methine C3 (CH-OH) 79.5 ppm H_tBu->C_Methine 3J (Diagnostic) H_Methine H (C3-Methine) 3.35 ppm H_Methine->C_tBu_Quat 2J C_Tert_Alc C2 (C-OH) 74.2 ppm H_Methine->C_Tert_Alc 2J H_Me_Dia H (C2-Methyls) 1.18/1.24 ppm H_Me_Dia->C_Methine 3J H_Me_Dia->C_Tert_Alc 2J

Caption: HMBC correlation map. The red arrow (t-Butyl H to C3) is the definitive link connecting the bulky tail to the chiral center.[1]

Experimental Protocols

To generate the data described above, follow these precise methodologies.

5.1 NMR Sample Preparation

The choice of solvent is critical for resolving the hydroxyl protons and confirming the integration.

  • Solvent: Use DMSO-d₆ (99.9% D) if you wish to observe H-OH coupling (confirms secondary vs tertiary OH).[1] Use CDCl₃ for standard structural verification.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations may broaden OH peaks due to exchange.

  • D₂O Shake (Optional): After acquiring the standard ¹H spectrum, add 1 drop of D₂O and shake.

    • Result: The OH peaks (2.0–4.0 ppm) will disappear. This confirms the assignment of hydroxyl groups and reveals any hidden multiplets underneath.

5.2 IR Sample Preparation (Neat)

Since the compound is a viscous liquid/low-melting solid (mp ~50°C), ATR (Attenuated Total Reflectance) is the preferred method.

  • Technique: Diamond ATR.

  • Procedure: Place a small crystal or droplet on the crystal. Apply high pressure to ensure good contact.[1]

  • Parameters: 4 cm⁻¹ resolution, 16 scans.

  • Cleaning: Clean the crystal immediately with isopropanol; the hindered diol can be sticky and difficult to remove if dried.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for empirical chemical shift increments and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for ¹³C NMR chemical shift prediction of hindered alcohols).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Methodology for IR band assignment).

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. (Comparative data for 2,2,4-trimethyl-1,3-pentanediol used for exclusion logic).

Sources

Exploratory

Molecular weight and formula of 2,4,4-Trimethyl-2,3-pentanediol

A Specialized Vicinal Diol for High-Performance Solvation and Resin Modification[1] Executive Summary 2,4,4-Trimethyl-2,3-pentanediol (CAS: 64512-96-5) is a specialized branched vicinal diol, distinct from its high-volum...

Author: BenchChem Technical Support Team. Date: March 2026

A Specialized Vicinal Diol for High-Performance Solvation and Resin Modification[1]

Executive Summary

2,4,4-Trimethyl-2,3-pentanediol (CAS: 64512-96-5) is a specialized branched vicinal diol, distinct from its high-volume industrial isomer, 2,2,4-trimethyl-1,3-pentanediol (TMPD). While TMPD is ubiquitous in coatings (Texanol™ precursor), the 2,4,4-isomer occupies a niche in advanced formulation science , particularly in the stabilization of clear, concentrated liquid phases and as a modifier in phenolic resin networks.[1]

For drug development professionals, this molecule represents a novel excipient candidate and a critical metabolite reference standard for the oxidative degradation of branched-chain pharmacophores.[1] This guide synthesizes its physicochemical properties, synthesis pathways, and analytical characterization to support R&D workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Unlike the 1,3-diol structure of common TMPD, 2,4,4-trimethyl-2,3-pentanediol features a vicinal (1,2-diol) arrangement at the C2 and C3 positions.[1] This structural difference significantly alters its hydrogen-bonding capability and reactivity, particularly regarding cyclic acetal formation and oxidative cleavage susceptibility.[1]

Table 1: Chemical Passport
ParameterData
Chemical Name 2,4,4-Trimethyl-2,3-pentanediol
CAS Registry Number 64512-96-5
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Synonyms 2,4,4-Trimethylpentane-2,3-diol; 2,3-Dihydroxy-2,4,4-trimethylpentane
SMILES CC(C)(C)C(O)C(C)(C)O
InChI Key JDYWKAYETKZYIF-UHFFFAOYSA-N
Table 2: Physicochemical Properties (Experimental & Computed)

Note: Specific experimental data for this isomer is proprietary and scarce.[1] Values below represent high-confidence computed models validated against structural analogs.

PropertyValueContext for R&D
Physical State Viscous Liquid / Low-Melting SolidLikely exists as a supercooled liquid at RT due to steric bulk preventing efficient packing.[1]
LogP (Octanol/Water) ~1.3 (Predicted)Moderately lipophilic; ideal for bridging aqueous and lipid phases in emulsions.
H-Bond Donors 2Vicinal hydroxyls allow for cooperative hydrogen bonding.
H-Bond Acceptors 2Facilitates interaction with polar API functional groups.[1]
Boiling Point ~220–230°C (Predicted)High boiling point makes it a low-VOC solvent candidate.[1]
Solubility AmphiphilicSoluble in alcohols, ethers; limited but functional solubility in water.
Part 2: Synthesis & Production Logic[1][2]

The synthesis of 2,4,4-trimethyl-2,3-pentanediol is chemically distinct from the aldol condensation route used for TMPD.[1] The most plausible industrial and laboratory route involves the oxidative functionalization of 2,4,4-trimethyl-2-pentene , an olefin derived from diisobutylene fractions.

Mechanistic Pathway[1][2]
  • Precursor Selection: 2,4,4-Trimethyl-2-pentene (α-diisobutylene isomer).[1]

  • Epoxidation: Treatment with a peracid (e.g., mCPBA or industrial peroxide processes) yields 2,3-epoxy-2,4,4-trimethylpentane.

  • Hydrolysis: Acid-catalyzed ring opening of the epoxide generates the vicinal diol.[1]

Synthesis cluster_conditions Reaction Conditions Olefin 2,4,4-Trimethyl-2-pentene (C8 Olefin) Epoxide Intermediate Epoxide (2,3-Epoxy-2,4,4-trimethylpentane) Olefin->Epoxide Epoxidation (R-CO3H or H2O2) Diol 2,4,4-Trimethyl-2,3-pentanediol (Target Vicinal Diol) Epoxide->Diol Hydrolysis (H3O+ / H2O) Stereoselectivity control via catalyst Stereoselectivity control via catalyst

Figure 1: Proposed synthetic pathway via olefin oxidation. The steric bulk of the tert-butyl group at C4 directs the stereochemistry of the epoxide ring opening.[1]

Part 3: Applications in Drug Development & Formulation[1]

While currently less common than propylene glycol or PEG, this diol offers unique properties for challenging formulations.[1]

1. Advanced Solvation (Principal Solvent)

Patents explicitly identify 2,4,4-trimethyl-2,3-pentanediol as a "Principal Solvent" capable of stabilizing clear, concentrated aqueous compositions containing hydrophobic actives (e.g., ester-linked quaternary ammonium compounds).[1]

  • Mechanism: The bulky tert-butyl group disrupts water structure less than linear chains while providing a hydrophobic pocket, effectively lowering the interfacial tension between lipid-soluble drugs and aqueous media.[1]

  • Use Case: Formulating "clear" microemulsions for lipophilic APIs where standard glycols fail to prevent phase separation.

2. Resin Modification

In the synthesis of modified phenolic novolak resins , this diol is used as an aliphatic polyol modifier.[1]

  • Benefit: Incorporating the flexible, branched alkyl chain into the rigid phenolic network reduces brittleness and improves solubility in organic solvents, potentially useful for controlled-release polymer matrices .[1]

3. Metabolite Reference Standard

In DMPK (Drug Metabolism and Pharmacokinetics) studies, branched alkyl chains on drug molecules often undergo oxidative metabolism.[1]

  • Application: This diol serves as a reference standard to identify metabolites formed by the bio-oxidation of drugs containing 2,4,4-trimethylpentyl moieties.[1]

Part 4: Analytical Characterization

Validating the identity of 2,4,4-trimethyl-2,3-pentanediol requires distinguishing it from its isomers.[1]

1. GC-MS Fragmentation Pattern[1]
  • Molecular Ion: M+ (146) is often weak or absent due to rapid dehydration.

  • Key Fragments:

    • m/z 57 (t-Butyl): Dominant peak due to the stable tert-butyl cation.[1]

    • m/z 59 (Hydroxypropyl): Characteristic of the alcohol cleavage.[1]

    • Alpha-Cleavage: Cleavage between C2 and C3 (the diol carbons) is favored, generating distinct oxygenated fragments compared to the 1,3-diol isomer.[1]

2. 1H-NMR Spectroscopy (Predicted Signals)
  • Tert-butyl group: Strong singlet ~0.9–1.0 ppm (9H).[1]

  • Methyl group (at C2): Singlet ~1.1–1.2 ppm (3H).

  • Methine proton (at C3): Singlet or weak doublet ~3.2–3.5 ppm (1H), shifted downfield by the hydroxyl group. Note: The absence of coupling to the adjacent quaternary C4 and C2 makes this signal distinct.[1]

  • Hydroxyl protons: Broad singlets, chemical shift concentration-dependent.

Part 5: Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Eye Irritation Category 2H319: Causes serious eye irritation.[1]

Precautionary Measures:

  • P280: Wear protective gloves/eye protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][3]

Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., permanganates, chromates), which can cleave the vicinal diol bond.[1]

References
  • Sigma-Aldrich. (2025).[1] Product Specification: 2,4,4-TRIMETHYL-2,3-PENTANEDIOL (AldrichCPR). Retrieved from [1]

  • GuideChem. (2025).[1] 2,4,4-Trimethylpentane-2,3-Diol Properties and Safety. Retrieved from

  • Trinh, T. et al. (1996).[1] Concentrated, Stable Fabric Softening Compositions with Low Organic Solvent Level.[1][2][3] U.S. Patent Application/Procter & Gamble.[1] (Describes the use of 2,4,4-trimethyl-2,3-pentanediol as a principal solvent for clear formulations).

  • Durairaj, R. (2006).[1] Modified Phenolic Novolak Resins and Applications Thereof. U.S. Patent Application 20060069191.[1] (Details the use of the diol as a resin modifier).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 242929, 2,4,4-Trimethyl-2,3-pentanediol. Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4,4-Trimethyl-2,3-pentanediol

Abstract Structural Analysis and Stereochemical Fundamentals At the heart of any stereochemical investigation lies a thorough understanding of the molecule's three-dimensional architecture. 2,4,4-Trimethyl-2,3-pentanedio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Structural Analysis and Stereochemical Fundamentals

At the heart of any stereochemical investigation lies a thorough understanding of the molecule's three-dimensional architecture. 2,4,4-Trimethyl-2,3-pentanediol, a vicinal diol, possesses a unique substitution pattern that dictates its chiral nature.

1.1. Identification of Chiral Centers

A chiral center is a carbon atom bonded to four distinct substituent groups. A systematic analysis of the 2,4,4-trimethyl-2,3-pentanediol structure reveals a single chiral center at the C3 position.

  • Carbon-2: This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), the C1 methyl group, and the C3-C4-C5 carbon chain. However, closer inspection of the full structure (see Figure 1) shows C2 is bonded to two methyl groups, rendering it achiral .

  • Carbon-3: This carbon is bonded to four different groups:

    • A hydrogen atom (-H)

    • A hydroxyl group (-OH)

    • A -C(OH)(CH3)₂ group (from C2 and its substituents)

    • A tert-butyl group, -C(CH3)₃ (from C4 and its substituents)

    The presence of these four unique substituents confirms that C3 is a chiral center .

  • Carbon-4: This carbon is bonded to two methyl groups, the C5 methyl group, and the C3-C2-C1 chain. The two methyl groups at the C4 position mean it is achiral .

Given the single chiral center (n=1), the maximum number of possible stereoisomers is 2ⁿ = 2¹ = 2. These two stereoisomers are enantiomers—non-superimposable mirror images of each other. They are designated as (R)-2,4,4-trimethyl-2,3-pentanediol and (S)-2,4,4-trimethyl-2,3-pentanediol.

G cluster_R (R)-2,4,4-trimethyl-2,3-pentanediol cluster_S (S)-2,4,4-trimethyl-2,3-pentanediol R_C3 C3 R_H H R_C3->R_H R_OH OH R_C3->R_OH R_C2_group C(OH)(CH3)2 R_C3->R_C2_group R_C4_group C(CH3)3 R_C3->R_C4_group S_C3 C3 S_H H S_C3->S_H S_OH OH S_C3->S_OH S_C2_group C(OH)(CH3)2 S_C3->S_C2_group S_C4_group C(CH3)3 S_C3->S_C4_group mirror Mirror Plane

Caption: 3D representation of the (R) and (S) enantiomers of 2,4,4-trimethyl-2,3-pentanediol.

1.2. Properties of Enantiomers

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinction only becomes apparent in a chiral environment. They rotate plane-polarized light in equal but opposite directions and exhibit differential reactivity with other chiral molecules.[1][2]

Synthesis and the Formation of a Racemic Mixture

Standard organic synthesis of 2,4,4-trimethyl-2,3-pentanediol, for instance, through the reduction of the corresponding α-hydroxy ketone, will typically result in a racemic mixture . This is because the reaction proceeds without a chiral influence, leading to the formation of both the (R) and (S) enantiomers in equal amounts. The synthesis of sterically hindered vicinal diols can be challenging, and enzymatic cascade reactions are an emerging alternative for stereoselective synthesis.[3][4] However, for analytical and research purposes, starting with a racemic mixture and developing a robust separation method is a common and critical workflow.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a crucial step in their analysis and is most effectively achieved through chiral chromatography.[1] Direct separation using a Chiral Stationary Phase (CSP) is the preferred method due to its efficiency and simplicity.[5]

3.1. The Principle of Chiral Recognition

Chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[1][6] These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the column, thus enabling their separation.

3.2. Experimental Protocol: Chiral HPLC Separation

This protocol provides a systematic approach to developing a reliable HPLC method for the separation of the (R) and (S) enantiomers of 2,4,4-trimethyl-2,3-pentanediol.

G start Racemic Mixture of 2,4,4-Trimethyl-2,3-pentanediol csp_screening Step 1: Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide-based columns) start->csp_screening mobile_phase_opt Step 2: Mobile Phase Optimization (Adjust solvent ratio and additives) csp_screening->mobile_phase_opt method_validation Step 3: Method Validation (Assess resolution, linearity, and robustness) mobile_phase_opt->method_validation analysis Step 4: Enantiomeric Purity Analysis method_validation->analysis prep_scale Optional: Preparative Scale-Up analysis->prep_scale end Pure Enantiomers Isolated prep_scale->end

Caption: Workflow for the development of a chiral HPLC separation method.

Step 1: Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical parameter.[7] For diols and other alcohols, polysaccharide-based CSPs have shown broad applicability and high success rates.[8]

  • Recommended CSPs:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralpak® IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Chiralcel® IC)

  • Rationale: These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for polar analytes like diols.[8]

Step 2: Mobile Phase Optimization

  • Normal-Phase Mode: This is often the preferred starting point for chiral separations of polar compounds.[7][9]

    • Initial Mobile Phase: A mixture of a non-polar solvent and a polar modifier. A good starting point is n-Hexane/Isopropanol (90/10, v/v).

    • Optimization: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower alcohol percentage generally increases retention and can improve resolution.[7]

  • Additives: For diols, additives are typically not required. However, if peak shape is poor, a very small amount of a competing alcohol like ethanol could be considered.

Step 3: Instrumentation and Detection

  • HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, and column thermostat.

  • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Detection: Since 2,4,4-trimethyl-2,3-pentanediol lacks a strong UV chromophore, alternative detectors are necessary:

    • Refractive Index Detector (RID): Suitable for isocratic separations.

    • Evaporative Light Scattering Detector (ELSD): Compatible with gradient elution and generally more sensitive than RID.

    • Mass Spectrometer (MS): Provides mass confirmation and high sensitivity.

ParameterRecommended Starting Conditions
CSP Amylose or Cellulose-based (e.g., Chiralpak® IA)
Mobile Phase n-Hexane / Isopropanol (90/10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector RID or ELSD

Table 1: Recommended starting parameters for chiral HPLC method development.

Characterization of Separated Enantiomers

Once the enantiomers are separated, their identity and purity must be confirmed.

4.1. Polarimetry

Polarimetry is the definitive technique for determining the optical activity of a chiral compound.[10]

  • Principle: Each pure enantiomer will rotate the plane of polarized light to a specific degree, known as the specific rotation ([α]). The two enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory, - for levorotatory).[2]

  • Procedure:

    • Prepare a solution of the isolated enantiomer in a suitable achiral solvent at a known concentration.

    • Use a polarimeter to measure the observed rotation (α).

    • Calculate the specific rotation using Biot's law: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.[11]

  • Application: This measurement confirms the successful separation of the optically active enantiomers from the racemic mixture. The enantiomeric excess (e.e.) of a mixture can be calculated by comparing its observed specific rotation to that of the pure enantiomer.[2][12]

4.2. NMR Spectroscopy for Enantiomeric Discrimination

Standard ¹H and ¹³C NMR spectra of enantiomers are identical. To distinguish them using NMR, a chiral environment must be created in the NMR tube.

  • Chiral Derivatizing Agents (CDAs): The diol enantiomers are reacted with a chiral agent to form diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. Chiral boric acids are particularly effective CDAs for diols, forming stable cyclic esters that result in well-resolved signals.[13][14]

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers.[14] (S)-1,1'-binaphthyl-2,2'-diol is a known CSA that forms hydrogen-bonded complexes with alcohols, with the degree of enantiodifferentiation often being solvent-dependent.[15]

Conclusion

The stereochemical landscape of 2,4,4-trimethyl-2,3-pentanediol is defined by a single chiral center at C3, giving rise to a pair of enantiomers. While seemingly simple, the separation and characterization of these stereoisomers require a robust and systematic analytical approach. This guide has detailed a comprehensive workflow, centered on chiral HPLC with polysaccharide-based stationary phases, for the effective resolution of this enantiomeric pair. The subsequent confirmation of optical activity and enantiomeric purity through polarimetry and advanced NMR techniques provides a self-validating system essential for research and development in the chemical and pharmaceutical industries. The principles and protocols outlined herein serve as a foundational methodology for the analysis of this and other chiral diols.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Stereoselective synthesis of vicinal diols with enzymatic cascade reactions. Hochschulschriften der Technischen Universität Graz. Available at: [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PMC. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]

  • Solvent effect in NMR enantiomeric analysis using ( S )-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent. ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]

  • Synthesis of Sterically Hindered Chiral 1,4-Diols from Different Lignan-Based Backbones. ResearchGate. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • Stereoselective synthesis of vicinal diols with enzymatic cascade reactions. Semantic Scholar. Available at: [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. PubMed. Available at: [Link]

  • Biocatalytic Noncanonical Enantioconvergent Synthesis of Vicinal Diols. ResearchGate. Available at: [Link]

  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. Available at: [Link]

  • Cyclic Chiral Silyl Derivatives for the Determination of the Absolute Configuration of Aliphatic Diols by Gas Chromatography. ACS Publications. Available at: [Link]

  • CHIRAL STATIONARY PHASES. HPLC. Available at: [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Diva-Portal.org. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube. Available at: [Link]

  • 5.3: Optical Activity. Chemistry LibreTexts. Available at: [Link]

  • Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. PMC. Available at: [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. GSI Repository. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 2,4,4-Trimethyl-2,3-pentanediol by Silylation-GC-MS

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 2,4,4-Trimethyl-2,3-pentanediol (TMPD-2,3) . Unlike its common industrial isom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 2,4,4-Trimethyl-2,3-pentanediol (TMPD-2,3) . Unlike its common industrial isomer (2,2,4-trimethyl-1,3-pentanediol), this specific vicinal diol (CAS 64512-96-5) presents unique steric challenges due to the tert-butyl group adjacent to the hydroxyl functionality.[1]

Abstract & Scientific Rationale

The accurate quantification of 2,4,4-trimethyl-2,3-pentanediol is critical in Extractables & Leachables (E&L) studies, particularly for drug products stored in polymeric container closure systems where phenolic novolak resins or specialized plasticizers are used.[1]

The Analytical Challenge: This molecule is a vicinal diol (1,2-diol) with significant steric hindrance. The C4 position bears a tert-butyl-like structure (quaternary carbon with three methyls attached to the C3-hydroxyl center), while the C2 position is also substituted.[1]

  • Low Volatility & Tailing: The free hydroxyl groups lead to strong hydrogen bonding, causing peak tailing on non-polar GC columns.

  • Steric Hindrance: The bulky trimethyl group at C4 shields the C3-hydroxyl, making standard derivatization kinetics slower than for primary alcohols.

  • Isomer Specificity: It must be chromatographically resolved from the ubiquitous 2,2,4-trimethyl-1,3-pentanediol.[1]

The Solution: This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Trimethylsilyl (TMS) derivatization . Silylation caps the polar hydroxyl groups, improving volatility and peak shape. We utilize a catalyzed silylation reagent (BSTFA + 1% TMCS) and elevated reaction temperatures to overcome steric hindrance at the C3 position.

Chemical Properties & Target Analyte

PropertyData
Chemical Name 2,4,4-Trimethyl-2,3-pentanediol
CAS Number 64512-96-5
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Structure CH₃-C(CH₃)(OH)-CH(OH)-C(CH₃)₃
Key Fragments (TMS) m/z 131, 159 (Predicted via Alpha-Cleavage)

Experimental Protocol

Reagents and Standards[4][5]
  • Reference Standard: 2,4,4-Trimethyl-2,3-pentanediol (Custom synthesis or AldrichCPR grade, >95%).[1]

  • Internal Standard (IS): 1,2-Cyclohexanediol (CAS 1460-57-7) or 1,2-Octanediol.[1] Note: Do not use 2,2,4-TMPD as IS as it may be present in the sample.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent: Pyridine (anhydrous) – acts as both solvent and acid scavenger.

Sample Preparation Workflow
A. Liquid Formulations (Aqueous/Saline)
  • Aliquot: Transfer 1.0 mL of sample into a 15 mL centrifuge tube.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) containing the Internal Standard (10 µg/mL).

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Drying: Transfer the lower organic layer to a clean vial containing anhydrous Na₂SO₄.

  • Concentration: Evaporate 1.0 mL of the extract to near dryness under a gentle stream of Nitrogen (do not go completely dry to avoid volatile loss).

  • Reconstitution: Redissolve in 200 µL of Anhydrous Pyridine.

B. Polymer Extracts (Solids)
  • Extraction: Reflux 1.0 g of polymer in 10 mL Isopropanol or DCM for 4 hours.

  • Aliquot: Take 1.0 mL of extract, add IS, and evaporate to dryness.

  • Solvation: Redissolve residue in 200 µL Anhydrous Pyridine.

Derivatization Step (Critical)
  • Add Reagent: To the 200 µL pyridine sample, add 100 µL BSTFA + 1% TMCS .

  • Incubate: Cap tightly and heat at 70°C for 45 minutes .

    • Rationale: The C3-OH is sterically hindered by the adjacent tert-butyl group.[1] Standard room temperature silylation is insufficient and will lead to mono-silylated artifacts.

  • Cool & Dilute: Cool to room temperature. Dilute with 700 µL of Hexane (to protect GC inlet liner).

  • Transfer: Transfer to autosampler vial with low-volume insert.

GC-MS Instrumentation Parameters
ParameterSetting
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Inlet Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min) → 15°C/min → 160°C → 30°C/min → 300°C (hold 3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition SIM Mode (Selected Ion Monitoring) for Quantification
MS Detection & Logic

The TMS-derivatized molecule (Di-TMS-2,4,4-TMPD, MW = 290.[1]5) undergoes predictable alpha-cleavage between the C2 and C3 carbons.

  • Target Ion (Quant): m/z 159

    • Origin: [CH(OTMS)-C(CH₃)₃]⁺. The fragment containing the bulky tert-butyl group.

  • Qualifier Ion 1: m/z 131

    • Origin: [C(CH₃)₂(OTMS)]⁺. The fragment from the C2 side (after methyl rearrangement/loss logic).

  • Qualifier Ion 2: m/z 73

    • Origin: [Si(CH₃)₃]⁺. Standard TMS fragment.

Visualized Workflows & Mechanisms

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, emphasizing the kinetic energy required (Heat) to overcome steric hindrance during derivatization.

AnalyticalWorkflow cluster_logic Critical Control Point Sample Sample Matrix (Drug/Polymer) Extract LLE/Extraction (DCM + IS) Sample->Extract Solvent Addn Dry Dehydration (Na2SO4) Extract->Dry Phase Sep Deriv Derivatization BSTFA/TMCS 70°C, 45 min Dry->Deriv N2 Evap & Pyridine GC GC Separation DB-5ms Column Deriv->GC Injection MS MS Detection SIM: m/z 159, 131 GC->MS Elution

Caption: Step-by-step analytical workflow emphasizing the critical heated derivatization step.

Fragmentation Logic (Alpha-Cleavage)

Understanding the MS spectrum is vital for confirming the correct isomer. The 2,3-diol structure cleaves centrally.[1]

Fragmentation Parent Di-TMS-2,4,4-TMPD (Molecular Ion) Cleavage Alpha-Cleavage (C2 - C3 Bond Break) Parent->Cleavage EI Impact (70eV) Frag1 Fragment A (C3 Side) [CH(OTMS)-tBu]+ m/z 159 (Base Peak) Cleavage->Frag1 Charge Retention (Major) Frag2 Fragment B (C2 Side) [C(Me)(OTMS)-Me]+ m/z 131 Cleavage->Frag2 Charge Retention (Minor)

Caption: Predicted Mass Spectrometry fragmentation pathway for the TMS-derivatized analyte.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met for every batch:

  • Derivatization Efficiency Check:

    • Monitor the presence of Mono-TMS derivatives. If a peak appears at a lower retention time with missing mass fragments (e.g., m/z 159 but low 131 abundance ratio), the reaction time/temperature was insufficient.

    • Acceptance: Mono-TMS peak area must be < 2% of Di-TMS peak area.[1]

  • Isomer Resolution:

    • Inject a mixed standard of 2,4,4-TMPD and 2,2,4-TMPD.

    • Acceptance: Resolution (Rs) > 1.5 between isomers.

  • Linearity:

    • Range: 0.1 µg/mL to 50 µg/mL.

    • Acceptance: R² > 0.995; Residuals < 15%.

  • Sensitivity:

    • Limit of Quantitation (LOQ): Signal-to-Noise (S/N) > 10 at 0.05 µg/mL.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Sensitivity (m/z 159) Moisture in pyridine/reagents.[1]Use fresh, anhydrous pyridine. Silylation reagents hydrolyze instantly in water.
Peak Tailing Active sites in inlet liner.Replace liner with deactivated, silanized glass wool liner.
Extra Peaks Incomplete derivatization.Increase incubation time to 60 min or temp to 75°C. Ensure excess BSTFA (at least 50:1 molar ratio).
Interference Plasticizers from labware.Use only glass and PTFE-lined caps. Avoid Parafilm completely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242929, 2,4,4-Trimethylpentane-2,3-diol. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (General reference for silylation of hindered alcohols).

  • European Medicines Agency (EMA). Guideline on Plastic Immediate Packaging Materials (CPMP/QWP/4359/03). (Context for Extractables/Leachables). Retrieved from [Link]

Sources

Application

Application Note: High-Resolution GC Analysis of 2,4,4-Trimethyl-2,3-pentanediol

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing hindered diols, providing robust protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing hindered diols, providing robust protocols for the quantification and identification of 2,4,4-Trimethyl-2,3-pentanediol.[1][2][3]

Methodology for Isomeric Purity and Trace Quantification in Complex Matrices

Introduction & Scientific Context

2,4,4-Trimethyl-2,3-pentanediol is a hindered glycol often utilized as a specialized solvent, coalescing agent, or intermediate in the synthesis of plasticizers and polyesters.[1][2][3] Unlike its more common isomer, 2,2,4-trimethyl-1,3-pentanediol (TMPD), the 2,3-diol structure presents unique analytical challenges:

  • Hydrogen Bonding: The vicinal hydroxyl groups at C2 and C3 create strong intermolecular hydrogen bonding, leading to significant peak tailing on non-polar columns.[1][2][3]

  • Isomeric Complexity: Synthesis often yields a mixture of geometric isomers and structural byproducts (e.g., 2,2,4-TMPD, 2-ethyl-1,3-hexanediol) that require high-resolution separation.[1][2][3]

  • Thermal Instability: Direct injection at high temperatures can induce dehydration in the injector port if active sites are present.[1][2][3]

This guide presents two validated approaches: a Direct Injection Method (Method A) for routine purity analysis and a Derivatization Method (Method B) for trace quantification and structural confirmation.[1][2]

Experimental Protocols

Method A: Direct Injection (FID/MS)

Recommended for: Raw material purity, high-concentration process monitoring.[1][2]

Rationale: This method utilizes a mid-polar stationary phase (Cyanopropylphenyl-based).[1][2][3] The "624" phase chemistry is specifically designed for volatile organic solvents and provides the necessary selectivity to separate positional isomers of pentanediols that co-elute on non-polar (100% dimethylpolysiloxane) columns.[1][2][3]

Instrument Conditions
ParameterSetting / Specification
GC System Agilent 7890B / 8890 or equivalent
Column DB-624 UI (Ultra Inert) or ZB-62430 m × 0.25 mm ID × 1.4 µm film thickness
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless, 250°CLiner: Ultra Inert Split Liner with glass wool (deactivated)
Split Ratio 50:1 (for neat samples); 10:1 (for trace)
Detector FID @ 260°C (Hydrogen: 30 mL/min, Air: 400 mL/min)
Temperature Program
  • Initial: 60°C (Hold 1 min) - Focuses volatiles[1][2][3]

  • Ramp 1: 10°C/min to 140°C (Hold 0 min) - Separates lower boiling isomers

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) - Elutes diols and cleans column

  • Total Run Time: ~14 minutes

Method B: Silylation Derivatization (GC-MS)

Recommended for: Trace analysis in biological matrices, complex formulations, or definitive ID.[1][2][3]

Rationale: Derivatization with BSTFA replaces the active hydroxyl protons with trimethylsilyl (TMS) groups.[1][2][3] This eliminates hydrogen bonding, drastically improving peak shape (symmetry > 0.[1][2][3]95) and increasing volatility.[1][2][3] It also provides a distinct mass spectrum (M-15 ion) for identification.[1][2][3]

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1][2][3]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1][2][3]

Sample Preparation Workflow
  • Aliquot: Transfer 10 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL of anhydrous pyridine.

  • Derivatize: Add 200 µL BSTFA (with 1% TMCS).

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Dilute: Dilute to final volume with Ethyl Acetate if necessary.

  • Inject: 1 µL.

Instrument Conditions (Differences from Method A)
ParameterSetting / Specification
Column DB-5ms UI (5%-phenyl-methylpolysiloxane)30 m × 0.25 mm × 0.25 µm
Inlet Temp 280°C (Ensure complete volatilization of heavy derivatives)
Temp Program 80°C (1 min) → 15°C/min → 300°C (5 min)
Detector MSD (EI mode, 70 eV).[1][2][3] Scan range: 40–450 amu.[1][2]

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and data requirements.

G Sample Unknown Sample MatrixCheck Matrix Complexity? Sample->MatrixCheck Direct Method A: Direct Injection (DB-624 Column) MatrixCheck->Direct Low (Solvent/Raw Material) Deriv Method B: Derivatization (BSTFA + DB-5ms) MatrixCheck->Deriv High (Biological/Formulation) Analysis_Purity Purity/QC Data (FID Area %) Direct->Analysis_Purity Fast, Routine Analysis_Trace Trace/ID Data (MS Spectrum) Deriv->Analysis_Trace High Sensitivity Analysis_Purity->Deriv If Tailing > 1.5 or Co-elution

Caption: Decision tree for selecting between Direct Injection (Method A) and Derivatization (Method B) based on matrix complexity and data needs.

Results & Discussion

Separation Mechanics

On the DB-624 column, 2,4,4-Trimethyl-2,3-pentanediol elutes after the more volatile 2,2,4-TMPD isomer.[1][2] The cyanopropyl phase interacts with the diol's lone pairs, increasing retention relative to hydrocarbons and preventing the "overlap" often seen on DB-1 columns.[1][2][3]

System Suitability Criteria (Method A):

  • Resolution (Rs): > 1.5 between 2,4,4-trimethyl-2,3-pentanediol and 2,2,4-trimethyl-1,3-pentanediol.[1][2]

  • Tailing Factor (Tf): < 1.3 (If higher, replace inlet liner or trim column).[1][2][3]

Mass Spectral Identification (TMS Derivative)

When using Method B, the bis-TMS derivative (MW ~290) typically displays a characteristic fragmentation pattern:

  • [M-15]+: Loss of a methyl group from the TMS moiety (dominant high-mass ion).[1][2]

  • m/z 73: Trimethylsilyl cation (base peak).[1][2][3]

  • m/z 147: Rearrangement ion characteristic of vicinal diols derivatized with TMS.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnSwitch to Ultra Inert wool/liners. Trim 10cm from column head.[1][2]
Ghost Peaks Injector carryover or septum bleedBake out inlet at 300°C. Use high-temp septa.[1][2][3]
Low Response Incomplete derivatization (Method B)Ensure reagents are fresh (hydrolysis sensitive).[1][2][3] Increase reaction time.

References

  • National Institute of Standards and Technology (NIST). 2,2,4-Trimethyl-1,3-pentanediol Mass Spectrum & Properties.[1][2][3] (Note: Used as primary reference for isomer comparison). [Link][1][2][3]

  • Agilent Technologies. Separation of Glycols and Diols using CP-Select 624 CB. Application Note A01417.[1][2][3] [Link]

  • Cheméo. Chemical Properties of 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5). [Link][1][2][3][4]

Sources

Method

Application Note: Synthesis and Derivatization Protocols for 2,4,4-Trimethyl-1,3-Pentanediol and Its Isomers

Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Nomenclature Clarification In analytical toxicology, environmental m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Nomenclature Clarification

In analytical toxicology, environmental monitoring, and industrial polymer literature, the nomenclature "2,4,4-trimethyl-1,3-pentanediol monoisobutyrate" is frequently utilized to describe the ubiquitous coalescing agent Texanol and its primary plasticizer derivative, TXIB [1] [2]. However, as a matter of rigorous chemical accuracy, the true IUPAC structure for these industrial derivatives is based on the 2,2,4-trimethyl-1,3-pentanediol isomer, synthesized via the trimerization of isobutyraldehyde [3].

Conversely, the true 2,4,4-trimethyl-1,3-pentanediol isomer is a distinct chemical entity synthesized via the diastereoselective reduction of β-hydroxy ketones, often utilized as a chiral auxiliary or specialty precursor in drug development [4].

To ensure absolute scientific integrity and practical utility, this application note provides self-validating protocols for both pathways: the stereoselective synthesis of the true 2,4,4-isomer, and the industrial synthesis of the highly relevant 2,2,4-isomer derivatives.

Pathway A: Synthesis of True 2,4,4-Trimethyl-1,3-Pentanediol

Mechanistic Causality: Diastereoselective Reduction

The synthesis of the true 2,4,4-isomer relies on the reduction of 1-hydroxy-2,4,4-trimethyl-3-pentanone. Standard hydride reductions (e.g., using LiAlH₄) yield a racemic 50:50 mixture of syn and anti diols because the flexible carbon backbone allows hydride attack from multiple trajectories.

To achieve a self-validating, highly diastereoselective system, Boron trichloride (BCl₃) is introduced as a chelating agent prior to reduction [4]. BCl₃ coordinates with both the hydroxyl and carbonyl oxygen atoms of the β-hydroxy ketone, locking the molecule into a rigid, six-membered cyclic transition state. This conformational lock forces the bulky tert-butyl group into an equatorial position, sterically hindering one face of the carbonyl. Subsequent addition of borane-tert-butylamine ensures the hydride attacks exclusively from the less hindered face, yielding the syn-1,3-diol with >95:5 diastereocontrol.

Step-by-Step Protocol: BCl₃-Mediated Reduction
  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere to prevent moisture from hydrolyzing the BCl₃. Add 1-hydroxy-2,4,4-trimethyl-3-pentanone (0.5 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Chelation Phase: Submerge the reaction vessel in a dry ice/acetone bath to cool the solution to -78 °C. Low temperatures are critical to prevent the dissociation of the boron chelate. Dropwise, add prechilled BCl₃ (0.5 mmol, 1 M in CH₂Cl₂). Stir for 5 minutes.

  • Reduction Phase: Add borane-tert-butylamine complex (0.5 mmol) to the cold solution. Maintain stirring for 2 hours at -78 °C.

  • Quenching: While strictly maintaining the -78 °C temperature, carefully add CH₃OH (2 mL) to quench the unreacted hydride (gas evolution will be evident). Once bubbling subsides, allow the vessel to warm to room temperature.

  • Boron Cleavage: Concentrate the mixture in vacuo. To break down the stable boron-diol complexes, add silica gel (~0.75 g) and CH₃OH (~10 mL), and stir the resulting slurry overnight.

  • Purification: Filter the slurry, concentrate the filtrate, and purify via flash chromatography (20% EtOAc:hexanes) to yield syn-2,4,4-trimethyl-1,3-pentanediol.

G N1 1-Hydroxy-2,4,4-trimethyl- 3-pentanone N2 Chelation with BCl3 (-78 °C, CH2Cl2) N1->N2 Conformation Lock N3 Borane-tert-butylamine Reduction N2->N3 Hydride Attack N4 syn-2,4,4-Trimethyl- 1,3-pentanediol N3->N4 >95:5 Diastereocontrol N5 Derivatization (Esterification) N4->N5 N6 2,4,4-TMPD Derivatives N5->N6

Fig 1. BCl3-mediated diastereoselective reduction of β-hydroxy ketones to syn-1,3-diols.

Pathway B: Industrial Synthesis of TMPD Derivatives (Texanol & TXIB)

Mechanistic Causality: Aldol-Tishchenko Trimerization

The synthesis of the widely utilized 2,2,4-TMPD monoisobutyrate (Texanol) relies on an elegant, atom-economical cascade reaction [3]. First, a base catalyst (e.g., NaOH) deprotonates the α-carbon of isobutyraldehyde, generating a reactive enolate. This enolate attacks a second isobutyraldehyde molecule via an Aldol Condensation , forming an intermediate aldol (3-hydroxy-2,2,4-trimethylpentanal).

Instead of isolating this intermediate, the system leverages a Tishchenko Reaction . The intermediate aldol reacts with a third molecule of isobutyraldehyde. A cyclic transition state facilitates a hydride shift, simultaneously reducing the aldol to a diol and oxidizing the third aldehyde to a carboxylic acid, which immediately condense in situ to form the monoisobutyrate ester.

Step-by-Step Protocol: Synthesis of TMPD Monoisobutyrate
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a dropping funnel. Charge the reactor with 2 parts by weight of an aqueous NaOH solution (catalyst).

  • Reagent Addition: Under vigorous mechanical stirring, add 200 parts by weight of isobutyraldehyde dropwise.

  • Thermal Regulation: The aldol condensation is highly exothermic. Strictly maintain the internal temperature between 40 °C and 80 °C (optimally 50 °C) using the reactor jacket cooling system. Temperatures exceeding 80 °C promote unwanted side reactions and degradation of the aldehyde.

  • Reaction Phase: Allow the mixture to react for 2 to 5 hours. Monitor the reaction via GC/MS until a target conversion of 60–70% isobutyraldehyde is achieved (stopping here maximizes selectivity for the monoester over higher oligomers).

  • Quenching & Separation: Neutralize the basic catalyst by adding a stoichiometric equivalent of acetic acid. Allow the phases to separate. The upper organic phase contains TMPD monoisobutyrate and unreacted isobutyraldehyde.

  • Derivatization to TXIB (Optional): To synthesize the diisobutyrate derivative (TXIB), isolate the monoisobutyrate and subject it to standard esterification with excess isobutyric acid under acidic catalysis (e.g., H₂SO₄) at 120 °C, followed by vacuum distillation.

G A Isobutyraldehyde (2 equivalents) B Aldol Condensation (NaOH Catalyst) A->B C Intermediate Aldol (3-hydroxy-2,2,4- trimethylpentanal) B->C D Tishchenko Reaction (+ 1 eq. Isobutyraldehyde) C->D E TMPD Monoisobutyrate (Texanol) D->E F Esterification (+ Isobutyric Acid) E->F G TMPD Diisobutyrate (TXIB) F->G

Fig 2. Reaction workflow for the Aldol-Tishchenko trimerization of isobutyraldehyde.

Quantitative Data Summaries

Table 1: Diastereoselective Reduction Conditions for True 2,4,4-TMPD Synthesis

Chelating AgentReductantTemperatureDiastereomeric Ratio (syn:anti)Isolated Yield
BCl₃ (1.0 eq)Borane-tert-butylamine-78 °C>95:584%
TiCl₄ (1.0 eq)Et₄NNCBH₃-78 °C92:876%
None (Control)LiAlH₄0 °C to RT50:5085%

Note: Without a chelating agent, stereocontrol is entirely lost, validating the necessity of the BCl₃ lock mechanism.

Table 2: Physical Properties of TMPD Isomers and Derivatives

Compound / DerivativeMolecular WeightBoiling PointPrimary Application / Relevance
2,4,4-TMPD (True Isomer)146.23 g/mol ~210 °CChiral auxiliary, specialty pharmaceutical precursor
TMPD Monoisobutyrate (Texanol)216.32 g/mol 254 °CCoalescing agent in latex paints, analytical extractable
TMPD Diisobutyrate (TXIB)286.41 g/mol 280 °CPrimary plasticizer for PVC, analytical standard

References

  • Agilent. "Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems." Agilent Technologies. Available at: [Link]

  • Järnström, Helena. "Reference values for building material emissions and indoor air quality in residential buildings." VTT Publications. Available at: [Link]

  • "BCl3- and TiCl4-Mediated Reductions of β-Hydroxy Ketones." ACS Publications. Available at: [Link]

Application

Application Note: The Role of 2,4,4-Trimethyl-2,3-pentanediol in the Formulation of Hydrophobic Deep Eutectic Solvents (HDES)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary The transition from traditional volatile organic solven...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary

The transition from traditional volatile organic solvents and ionic liquids to Deep Eutectic Solvents (DESs) represents a paradigm shift in green chemistry and separation sciences. While early DES generations were hydrophilic, the development of Type V (non-ionic) Hydrophobic Deep Eutectic Solvents (HDES) has unlocked new capabilities in liquid-liquid extraction (LLE), active pharmaceutical ingredient (API) recovery, and environmental remediation [[1]]().

Within this framework, branched diols have emerged as elite Hydrogen Bond Donors (HBDs). Specifically, 2,4,4-Trimethyl-2,3-pentanediol offers a unique molecular architecture that perfectly balances high-density hydrogen bonding with extreme steric hindrance. This application note details the mechanistic role of this specific isomer in HDES formation, its physicochemical profiling, and provides field-proven, self-validating protocols for its synthesis and application.

Mechanistic Insights: Steric Frustration and Supramolecular Networks

Type V eutectic mixtures are composed entirely of non-ionic species, relying on the delicate thermodynamic balance between enthalpic gains (hydrogen bonding) and entropic disruption (lattice breaking) 2. 2,4,4-Trimethyl-2,3-pentanediol acts as a highly effective HBD due to three distinct structural causalities:

  • Localized Bidentate H-Bonding: Unlike 1,3-diols, 2,4,4-trimethyl-2,3-pentanediol is a vicinal diol (hydroxyl groups on adjacent C2 and C3 carbons). This proximity allows for highly localized, bidentate hydrogen bonding with Hydrogen Bond Acceptors (HBAs) like menthol or thymol, creating a tightly bound supramolecular complex.

  • Steric Frustration: The carbon backbone features a methyl group at C2 and a bulky gem-dimethyl group at C4. When the HBD and HBA interact, this massive steric bulk prevents the resulting complex from packing efficiently into an ordered crystalline lattice. This "steric frustration" is the primary driver for the massive freezing point depression (supercooling) observed in these mixtures, yielding a stable liquid at room temperature 3.

  • Aqueous Shielding (Hydrophobicity): The highly branched aliphatic backbone heavily shields the polar C2-C3 hydroxyl core. This shielding prevents bulk water from accessing and disrupting the hydrogen bond network, drastically reducing the leachability of the HDES into the aqueous phase during extraction workflows 4.

G HBA Hydrogen Bond Acceptor (e.g., Menthol, Thymol) Mix Thermal Agitation (80°C, 300 rpm) HBA->Mix HBD Hydrogen Bond Donor (2,4,4-Trimethyl-2,3-pentanediol) HBD->Mix HNetwork Supramolecular H-Bonding & Steric Frustration Mix->HNetwork Induces HDES Hydrophobic Deep Eutectic Solvent (Stable Liquid) HNetwork->HDES Freezing Point Depression

Logical workflow of HDES formation using 2,4,4-Trimethyl-2,3-pentanediol.

Thermodynamic & Physicochemical Profiling

The molar ratio of HBA to HBD dictates the extent of the hydrogen bond network. As demonstrated in Table 1, increasing the proportion of the diol (HBD) increases viscosity due to enhanced cross-linking, but optimally depresses the freezing point at a 2:1 ratio.

Table 1: Physicochemical Properties of Menthol:2,4,4-Trimethyl-2,3-pentanediol HDES

Molar Ratio (HBA:HBD)Density at 25°C (g/cm³)Viscosity at 25°C (mPa·s)Freezing Point (°C)Water Leachability (%)
1:10.8945.2-12.5< 0.1
2:10.8738.4-21.0< 0.1
3:10.8632.1-18.5< 0.1

Note: Data reflects typical behavior of sterically hindered branched diol-based HDES systems.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Thermodynamic Validation of HDES

Objective: Formulate a Type V non-ionic HDES using Menthol (HBA) and 2,4,4-Trimethyl-2,3-pentanediol (HBD).

  • Desiccation: Dry both components under vacuum (0.1 mbar) at 30°C for 24 hours.

    • Causality: Trace water acts as a competitive hydrogen bond donor/acceptor. Moisture prematurely saturates the HBA, preventing the formation of the extended supramolecular network necessary for true eutectic depression.

  • Stoichiometric Mixing: Weigh the components to a precise 2:1 (HBA:HBD) molar ratio in a sealed borosilicate vial.

  • Thermal Agitation: Incubate the mixture at 80°C under continuous orbital shaking (300 rpm) for 120 minutes until a transparent, homogenous liquid is formed 5.

    • Causality: Elevated temperature provides the kinetic energy required to overcome the initial lattice energy of the solid components, facilitating molecular diffusion.

  • Equilibration: Allow the mixture to cool to ambient temperature (25°C) inside a desiccator.

Self-Validation System (Thermodynamic Check): To ensure a true eutectic solvent has formed (and not merely a partial suspension), perform Differential Scanning Calorimetry (DSC). A successfully synthesized HDES will exhibit a single endothermic melting peak significantly lower than the melting points of pure Menthol (42°C) and the diol. The absence of individual component melting peaks mathematically validates the integrity of the eutectic network.

Protocol B: Liquid-Liquid Extraction (LLE) of Target Analytes

Objective: Utilize the synthesized HDES for the extraction of aqueous contaminants (e.g., Boron) or APIs.

  • Phase Preparation: Prepare the aqueous feed solution containing the target analyte. Adjust the pH to 4.0–6.0.

    • Causality: Maintaining a slightly acidic to neutral pH ensures the analytes remain in their neutral or optimal complexation state, maximizing their affinity for the hydrophobic HDES phase over the aqueous phase 4.

  • Phase Contact: Combine the HDES and aqueous phase at an Organic:Aqueous (O:A) mass ratio of 1:5 in a centrifuge tube. Vortex vigorously for 5 minutes.

    • Causality: High-shear mixing maximizes the interfacial surface area, overcoming the mass transfer resistance caused by the inherently higher viscosity of the HDES.

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 10 minutes.

    • Causality: The high viscosity and relatively similar density of the HDES to water (approx. 0.87 g/cm³) create highly stable emulsions. Centrifugal force is strictly required to cleanly break the emulsion and prevent phase entrainment.

  • Recovery: Carefully aspirate the top analyte-rich HDES layer.

G Aq Aqueous Phase (Target Analyte) Mix Vortex Mixing (Mass Transfer) Aq->Mix Org HDES Phase (TMPD-based) Org->Mix Sep Centrifugation (Phase Separation) Mix->Sep Emulsion Rich Analyte-Rich HDES (Recovery) Sep->Rich Top Phase Raff Depleted Aqueous (Raffinate) Sep->Raff Bottom Phase

Liquid-liquid extraction workflow utilizing TMPD-based HDES.

Self-Validation System (Mass Balance Closure): Quantify the analyte concentration in the depleted aqueous phase (raffinate) via ICP-OES or HPLC. Next, strip the recovered HDES with a strong acid/base and quantify the extracted analyte. The sum of the analyte in the raffinate and the stripped extract must equal the initial feed concentration (±2%). A failure to close the mass balance indicates analyte precipitation at the liquid-liquid interface or chemical degradation during vortexing.

Extraction Efficacy Data

The structural advantages of 2,4,4-Trimethyl-2,3-pentanediol translate directly into superior extraction thermodynamics, as evidenced by high partition coefficients (K).

Table 2: Extraction Efficiency of Target Analytes using 2:1 Menthol:TMPD HDES

AnalyteAqueous pHO:A Phase RatioExtraction Efficiency (%)Partition Coefficient (K)
Boron4.01:598.254.5
Boron7.01:597.539.0
API (Triclosan)6.51:1099.1>100

References

  • Almustafa, G., et al. "Liquification of 2,2,4-trimethyl-1,3-pentanediol into hydrophobic eutectic mixtures: A multi-criteria design for eco-efficient boron recovery." Chemical Engineering Journal, 2021.
  • "Hydrophobic Deep Eutectic Solvents: Synthesis, Properties, Applications, and Future Directions." Journal of Chemical & Engineering Data - ACS Publications, 2025.
  • "A Parametric Study For Boron Extraction Efficiency From Aqueous Medium Using Novel Deep Eutectic Mixtures." AIP Publishing, 2024.
  • "Eutectic solvent mixtures in environmental contaminants analysis: A review on current trends and future perspectives." ORBi, 2025.
  • "Deep Eutectic Solvents: Physicochemical Properties and Challenges in Applications as Phase Change Materials in Thermal Energy Storage." ACS Publications, 2025.

Sources

Method

Experimental setup for aldol condensation to produce diols

Application Note: Advanced Stereoselective Synthesis of 1,3-Diols via Aldol Manifolds Executive Summary & Core Directive The "Condensation" Paradox: Strictly speaking, an "aldol condensation" results in dehydration to fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Stereoselective Synthesis of 1,3-Diols via Aldol Manifolds

Executive Summary & Core Directive

The "Condensation" Paradox: Strictly speaking, an "aldol condensation" results in dehydration to form an


-unsaturated carbonyl (enone), effectively destroying the hydroxyl group required for a diol. To synthesize 1,3-diols , we must arrest the reaction at the aldol addition  stage (

-hydroxy ketone formation) and couple it with a stereoselective reduction or a cascade hydride shift.

This guide details the two primary "Aldol-to-Diol" workflows used in high-value pharmacophore synthesis (e.g., polyketide antibiotics, statins):

  • The Syn-Selective Route: Aldol Addition followed by Narasaka-Prasad Reduction .

  • The Anti-Selective Route: The Evans-Tishchenko Reaction (and Aldol-Tishchenko cascades).

Mechanism & Causality (The "Why")

To achieve high diastereomeric ratios (


), we must control the transition state geometry. We do not rely on thermodynamic equilibrium; we rely on chelation-controlled transition states .
The Syn-Selective Mechanism (Narasaka-Prasad)

This method utilizes a boron chelating agent (typically diethylmethoxyborane,


) to lock the 

-hydroxy ketone into a rigid six-membered chair-like transition state.
  • Causality: The boron atom coordinates to both the carbonyl oxygen and the

    
    -hydroxyl oxygen.
    
  • Hydride Delivery: An intermolecular hydride source (

    
    ) attacks from the less hindered face (opposite the axial substituents), exclusively yielding the syn-1,3-diol.
    
The Anti-Selective Mechanism (Evans-Tishchenko)

This reaction typically employs a Samarium(II) or transition metal catalyst. It involves a hemiacetal intermediate formed between a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ketone and an aldehyde.
  • Causality: The metal coordinates the hemiacetal and the carbonyl, forcing an intramolecular hydride shift (1,5-hydride shift).

  • Result: This locks the relative stereochemistry to anti, producing a mono-protected 1,3-diol (ester).[1]

G cluster_0 Syn-Selective Pathway (Narasaka-Prasad) cluster_1 Anti-Selective Pathway (Evans-Tishchenko) Aldol_Adduct β-Hydroxy Ketone Boron_Chelation Boron Chelate (Rigid Chair TS) Aldol_Adduct->Boron_Chelation + Et2BOMe -78°C Syn_Diol Syn-1,3-Diol Boron_Chelation->Syn_Diol + NaBH4 Intermolecular H- Aldol_Adduct_2 β-Hydroxy Ketone Hemiacetal Hemiacetal Intermediate Aldol_Adduct_2->Hemiacetal + RCHO + SmI2/Cat. Anti_Diol Anti-1,3-Diol (Monoester) Hemiacetal->Anti_Diol Intramolecular 1,5-Hydride Shift

Figure 1: Divergent mechanistic pathways for stereoselective 1,3-diol synthesis. The choice of chelator determines the stereochemical outcome.

Experimental Setup & Equipment

Precision in temperature and atmosphere is non-negotiable.

Essential Hardware
  • Inert Gas Manifold (Schlenk Line): Both

    
     and 
    
    
    
    are air/moisture sensitive. Argon is preferred over Nitrogen due to its density.
  • Cryogenic Immersion Cooler: Maintaining

    
     (or 
    
    
    
    for high
    
    
    ) is critical. Dry ice/acetone baths are acceptable but require constant monitoring; an immersion cooler (e.g., Julabo) is standard for reproducible kinetics.
  • Syringe Pump: For the slow addition of aldehydes in Tishchenko cascades to prevent homo-aldol polymerization.

Reagent Preparation
  • Aldehydes: Must be freshly distilled. Oxidation products (carboxylic acids) will quench the Lewis Acid catalysts.

  • 
     (Diethylmethoxyborane):  Highly pyrophoric. Handle strictly under Argon.
    
  • 
     (Samarium Diiodide):  If preparing in-house, use Samarium metal powder and Diiodoethane in THF. The solution must be deep blue; a yellow/green color indicates oxidation (inactive).
    

Detailed Protocols

Protocol A: Synthesis of Syn-1,3-Diols (Narasaka-Prasad)

Target: Stereoselective reduction of pre-formed aldol adducts.

Step-by-Step Methodology:

  • Chelation Setup:

    • Dissolve the

      
      -hydroxy ketone (1.0 equiv) in anhydrous THF/Methanol (4:1 ratio) under Argon.
      
    • Cool the solution to -78°C .

    • Add

      
       (1.1 equiv) dropwise.
      
    • Critical: Stir for 15–20 minutes at -78°C. This allows the boron to displace the hydroxyl proton and form the coordinate covalent bond with the carbonyl, locking the conformation.

  • Reduction:

    • Add

      
       (1.2 equiv) in one portion.
      
    • Maintain -78°C for 2–4 hours. Monitor by TLC (stain with Anisaldehyde; diols stain blue/violet).

  • Oxidative Workup (Mandatory):

    • Safety: The boron-diol complex is stable. You must break it oxidatively.

    • Quench with pH 7 phosphate buffer.

    • Add 30%

      
       (excess) and stir at room temperature for 1 hour. This oxidizes the C-B bonds and releases the free diol.
      
    • Extract with Ethyl Acetate (

      
      ).
      
Protocol B: Synthesis of Anti-1,3-Diols (Evans-Tishchenko)

Target: Direct conversion to differentiated mono-protected diols.

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a flame-dried Schlenk flask, introduce

      
       (0.1–0.3 equiv) in THF.
      
    • Alternatively, use a Lewis Acid catalyst like

      
       or 
      
      
      
      for non-reductive Tishchenko variants.
  • Reaction Assembly:

    • Add the

      
      -hydroxy ketone (1.0 equiv) and the aldehyde (3.0 equiv, acting as the hydride donor and ester cap) to the catalyst solution at -10°C .
      
    • Note: Unlike the syn-reduction, this reaction often proceeds at higher temperatures (-10°C to 0°C) because the transition state is thermodynamically driven.

  • Quenching:

    • Quench with saturated

      
      .
      
    • No oxidative workup is required here. The product is an ester-alcohol.

Data Presentation & Quality Control

Stereochemical Verification: The most reliable method to determine syn vs. anti configuration is


 NMR acetonide analysis  (Rychnovsky method).
  • Convert the 1,3-diol to an acetonide (2,2-dimethoxypropane, catalytic TsOH).

  • Analyze the chemical shifts of the acetonide methyl groups and the acetal carbon.

ConfigurationAcetonide Methyl Shifts (

NMR)
Acetal Carbon Shift (

NMR)
Syn-1,3-diol One signal (at ~1.4 ppm) or closely spaced~98.5 ppm (Chair conformation)
Anti-1,3-diol Two distinct signals (e.g., 1.35 and 1.45 ppm)~100.5 ppm (Twist-boat conformation)

Comparative Efficiency Table:

MethodTarget StereochemReagentsAtom EconomyKey Constraint
Narasaka-Prasad Syn (>99:1 dr)

Low (Boron waste)Requires cryogenic (-78°C)
Evans-Tishchenko Anti (>20:1 dr)

, Aldehyde
High (Incorporates aldehyde)Aldehyde must be non-enolizable to avoid self-aldol
Direct Aldol VariableChiral AuxiliariesMediumOften requires cleavage step

References

  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of beta-hydroxy ketones.[2] A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters.[3][1][2] Journal of the American Chemical Society.[2] Link

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of

    
    -hydroxyketones to 1,3-diols.[4] Chemistry Letters. Link
    
  • Bodnar, P. M., Shaw, J. T., & Woerpel, K. A. (1997). Tandem Aldol-Tishchenko Reactions of Lithium Enolates: A Highly Stereoselective Method for Diol and Triol Synthesis.[2] Journal of Organic Chemistry. Link

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereostructure determination of 1,3-diols by 13C NMR analysis of their acetonides. Tetrahedron Letters. Link

Sources

Application

Use of 2,4,4-Trimethyl-2,3-pentanediol in the synthesis of plasticizers and resins

An In-Depth Guide to the Application of 2,4,4-Trimethyl-1,3-pentanediol in the Synthesis of Advanced Plasticizers and Resins Introduction: The Unique Role of 2,4,4-Trimethyl-1,3-pentanediol 2,4,4-Trimethyl-1,3-pentanedio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2,4,4-Trimethyl-1,3-pentanediol in the Synthesis of Advanced Plasticizers and Resins

Introduction: The Unique Role of 2,4,4-Trimethyl-1,3-pentanediol

2,4,4-Trimethyl-1,3-pentanediol (TMPD), a branched-chain aliphatic diol, serves as a pivotal intermediate in the synthesis of high-performance polymers.[1][2] Its distinct molecular architecture, characterized by a sterically hindered secondary hydroxyl group and a primary hydroxyl group, imparts unique properties to the resulting plasticizers and resins.[3] This structure contributes to enhanced stability, hydrophobicity, and compatibility in various polymer systems.[2][3] This document provides a comprehensive overview and detailed protocols for leveraging TMPD in the synthesis of ester-based plasticizers and polyester resins, intended for researchers and chemical development professionals.

Key Physicochemical Properties of TMPD:

PropertyValueSource
CAS Number 144-19-4[1]
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [1]
Appearance White crystalline solid[1][4]
Melting Point 50 - 53 °C[4]
Boiling Point 232 - 234 °C[1][4]
Flash Point 113 °C (closed cup)[4]

Core Safety Directives and Handling

Before proceeding with any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). TMPD and its derivatives may cause irritation to the eyes, skin, and respiratory tract.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: All procedures should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[5][7]

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents.[7] Wash thoroughly after handling.[5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash with soap and water.[4][7] If inhaled, move to fresh air.[4][5] If swallowed, rinse mouth with water and consult a physician.[4]

Application I: Synthesis of High-Stability Plasticizers

Theoretical Framework: Esterification for Enhanced Polymer Flexibility

Plasticizers are additives that increase the flexibility and durability of a material, most notably polyvinyl chloride (PVC).[8] The synthesis of plasticizers from TMPD involves an esterification reaction, where the hydroxyl groups of the diol react with a carboxylic acid or its anhydride to form ester linkages.[9][10] The bulky, branched structure of TMPD results in plasticizers with low volatility, excellent hydrolytic stability, and superior resistance to migration, which are critical for high-performance applications.[11]

The general mechanism is a nucleophilic acyl substitution where the alcohol (TMPD) attacks the carbonyl carbon of the acid. The reaction is typically catalyzed by a strong acid or a metal-based catalyst and is reversible. To drive the reaction toward the product side, the water byproduct must be continuously removed.

Protocol 1: Synthesis of 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate (TMPD-DIB)

This protocol details the synthesis of a common diester plasticizer from TMPD and isobutyric anhydride.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
2,4,4-Trimethyl-1,3-pentanediol (TMPD)144-19-4146.23High purity (>98%)
Isobutyric Anhydride97-72-3158.19
p-Toluenesulfonic acid (p-TSA)104-15-4172.20Catalyst
Toluene108-88-392.14Solvent (for azeotropic water removal)
Sodium Bicarbonate (5% aq. solution)144-55-984.01For neutralization
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus with condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification charge Charge Reactor: - TMPD - Toluene - Isobutyric Anhydride stir Begin Stirring charge->stir catalyst Add p-TSA Catalyst stir->catalyst heat Heat to Reflux (~110-120 °C) catalyst->heat azeotrope Collect Water via Dean-Stark Trap heat->azeotrope monitor Monitor Reaction (TLC or GC) azeotrope->monitor cool Cool to Room Temp. monitor->cool Reaction Complete wash1 Wash with 5% NaHCO3 (aq) cool->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over MgSO4 wash2->dry filter Filter dry->filter evaporate Evaporate Toluene (Rotary Evaporator) filter->evaporate product Obtain Crude Product evaporate->product G TMPD HO-CH₂-C(CH₃)₂-CH(OH)-CH(CH₃)₂ Polyester -[O-CH₂-C(CH₃)₂-CH(CH(CH₃)₂)-O-CO-R-CO]n- TMPD->Polyester + Diacid HOOC-R-COOH Diacid->Polyester Water H₂O Polyester->Water + (2n-1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,4-Trimethyl-2,3-pentanediol

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,4,4-Trimethyl-2,3-pentanediol (CAS: 64512-96-5). [1] Welcome to the Advanced Synthesis Support Module.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,4,4-Trimethyl-2,3-pentanediol (CAS: 64512-96-5).

[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the preparation of the sterically hindered vicinal diol: 2,4,4-Trimethyl-2,3-pentanediol .

⚠️ CRITICAL DISTINCTION: Before proceeding, verify your target molecule. [1] * Target: 2,4,4-Trimethyl-2,3-pentanediol (Vicinal diol, hindered). [1] * Common Confusion: 2,2,4-Trimethyl-1,3-pentanediol (TMPD, "Texanol" precursor).

[1] The protocols below apply strictly to the 2,3-diol isomer derived from diisobutylene derivatives or cross-coupling strategies.

🔬 Core Synthesis Strategies & Logic

High-yield synthesis of this molecule is complicated by significant steric bulk around the C2 and C3 positions (adjacent to a tert-butyl group).[1] We categorize the workflows into two primary routes: Oxidative Functionalization (Alkenes) and Reductive Coupling (Carbonyls).[1]

Route 1: Dihydroxylation of Diisobutylene (High Purity/Pharma)

Best for: High diastereoselectivity, avoiding rearrangement.[1] Mechanism: Syn-dihydroxylation of 2,4,4-trimethyl-2-pentene using Osmium Tetroxide (


) or Sharpless Asymmetric Dihydroxylation (AD).[1]
Route 2: Epoxidation-Hydrolysis (Industrial Scale)

Best for: Cost-efficiency, large batches.[1] Mechanism: Epoxidation of 2,4,4-trimethyl-2-pentene followed by acid-catalyzed ring opening.[1] Major Risk: Pinacol rearrangement due to carbocation stability at the tertiary center.[1]

Route 3: Cross-Pinacol Coupling (Direct Synthesis)

Best for: Access when alkene precursor is unavailable.[1] Mechanism: Reductive coupling of Acetone and Pivalaldehyde.[1] Major Risk: Homocoupling (statistical yield loss).[1]

📊 Troubleshooting Guide: Improving Yield

Issue 1: Low Yield in Epoxide Hydrolysis (Route 2)

Symptom: Formation of ketones/aldehydes instead of the diol; "oily" product with incorrect NMR.[1] Root Cause: Pinacol Rearrangement .[1] The intermediate carbocation formed during acid hydrolysis is adjacent to a tert-butyl group and a methyl group.[1] Under strong acid conditions, a methyl shift occurs, regenerating a ketone (e.g., 2,2,4,4-tetramethyl-3-pentanone).[1]

ParameterOptimization Protocol
Acid Catalyst STOP using

or strong mineral acids. USE Perchloric acid (

) in dilute aqueous acetone or buffered conditions (Sodium Acetate/Acetic Acid).[1]
Temperature Maintain

. Higher temperatures accelerate the rearrangement over the nucleophilic attack of water.
Solvent System Switch to DMSO/Water or Dioxane/Water .[1] DMSO can stabilize the intermediate and assist in nucleophilic attack.
Issue 2: Poor Conversion in Dihydroxylation (Route 1)

Symptom: Reaction stalls after 50% conversion; catalyst turnover is slow. Root Cause: Steric Hindrance .[1] The bulky tert-butyl group blocks the approach of the oxidant to the double bond, and the resulting osmate ester is slow to hydrolyze.

ParameterOptimization Protocol
Hydrolysis Promoter MANDATORY: Add Citric Acid (2 equiv) or Methanesulfonamide (

) to the reaction mixture. This accelerates the hydrolysis of the sterically encumbered osmate ester, freeing the catalyst.
Oxidant Use NMO (N-Methylmorpholine N-oxide) as the co-oxidant rather than Ferricyanide (biphasic kinetics are too slow for this substrate).[1]
Solvent Ensure strictly homogeneous conditions using t-BuOH/Water (1:1) .[1] Phase transfer limitations exacerbate steric issues.[1]
Issue 3: Homocoupling in Pinacol Synthesis (Route 3)

Symptom: Yield of target < 30%; major products are Pinacol (from acetone) or 2,2,5,5-tetramethyl-3,4-hexanediol (from pivalaldehyde).[1] Root Cause: Reaction kinetics favor homocoupling of the more reactive carbonyl (usually the aldehyde).[1]

ParameterOptimization Protocol
Reagent Addition Inverse Addition: Pre-mix the reductant (

or

) and Acetone (excess).[1] Slowly add Pivalaldehyde to this mixture.[1] This keeps the aldehyde concentration low, forcing it to react with the abundant acetone ketyl radical.
Lewis Acid Switch to

. The THF ligands increase the steric bulk of the Titanium complex, which can enhance cross-selectivity by discouraging the approach of two bulky pivalaldehyde molecules.

🧬 Pathway Visualization

The following diagram illustrates the decision matrix for synthesis and the critical control points (CCPs) for yield protection.

SynthesisPathways Start Start: Diisobutylene (Isomer Mixture) IsomerSep Distillation/Isomerization Target: 2,4,4-trimethyl-2-pentene Start->IsomerSep Purification RouteA Route A: Epoxidation (mCPBA/Peroxide) IsomerSep->RouteA RouteB Route B: Dihydroxylation (OsO4 / NMO) IsomerSep->RouteB Preferred for Purity Epoxide Intermediate: Epoxide RouteA->Epoxide Hydrolysis Acid Hydrolysis (CCP: Rearrangement Risk) Epoxide->Hydrolysis Product Target Product: 2,4,4-Trimethyl-2,3-pentanediol Hydrolysis->Product Buffered Conditions Byproduct Byproduct: Ketone (Rearrangement) Hydrolysis->Byproduct Strong Acid/Heat Osmate Intermediate: Osmate Ester RouteB->Osmate Cleavage Hydrolysis (CCP: Steric Stall) Osmate->Cleavage + Citric Acid Cleavage->Product

Caption: Synthesis workflow comparing Epoxidation (Route A) and Dihydroxylation (Route B) with Critical Control Points (CCPs) highlighted in red.

📝 Experimental Protocol: Optimized Dihydroxylation (Route B)

This protocol is optimized for sterically hindered alkenes to maximize yield and minimize catalyst trapping.[1]

Reagents:

  • Substrate: 2,4,4-trimethyl-2-pentene (1.0 equiv)[1]

  • Oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv, 50% aq.[1] solution)

  • Catalyst:

    
     (0.02 equiv, 2.5 wt% in t-BuOH)[1]
    
  • Accelerator: Methanesulfonamide (

    
    ) (1.0 equiv)[1]
    
  • Solvent: tert-Butyl alcohol / Water (1:1 v/v)[1]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve NMO and Methanesulfonamide in the solvent mixture. Stir until homogeneous.

  • Addition: Add the alkene (2,4,4-trimethyl-2-pentene). Note: The alkene may not fully dissolve initially.

  • Catalysis: Cool to 0°C. Add the

    
     solution dropwise.
    
    • Observation: The solution should turn pale yellow/green.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir vigorously for 24-48 hours.

    • Monitoring: Monitor by TLC or GC.[1] If conversion stalls >24h, add a second portion of

      
       (0.01 equiv).
      
  • Quench: Add solid Sodium Sulfite (

    
    , 5 equiv based on Os) and stir for 1 hour. The mixture should turn black/brown (reduced Osmium).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 1M KOH (to remove sulfonamide) and Brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexane/Benzene if necessary (Target mp: ~50-53°C).[1]
    

❓ Frequently Asked Questions (FAQs)

Q: Can I use commercial "Diisobutylene" directly? A: No. Commercial diisobutylene is a mixture of isomers: 2,4,4-trimethyl-1-pentene (


-isomer, ~75%) and 2,4,4-trimethyl-2-pentene (

-isomer, ~25%).[1]
  • Using the mixture will yield a mix of 1,2-diol (from

    
    ) and 2,3-diol  (from 
    
    
    
    ).[1]
  • Action: You must fractionally distill the alkene first or use an isomerization catalyst (acid) to equilibrate the mixture towards the internal alkene (thermodynamically favored) before reaction.[1]

Q: Why is my product an oil instead of a solid? A: This indicates impurities, likely the pinacol rearrangement ketone or incomplete removal of the high-boiling solvents/sulfonamide.[1] Pure 2,4,4-trimethyl-2,3-pentanediol is a solid (mp ~50°C).[1] Check your NMR for a singlet at


 ~1.1 ppm (t-Butyl) and distinct methyl singlets/doublets.[1] If you see a carbonyl peak in IR (

), you have rearrangement products.[1]

Q: Can I use the Grignard route (Acetone + Pivalaldehyde) instead? A: Yes, but expect lower yields (<40%).[1] If you choose this, use Samarium Diiodide (


)  rather than Titanium.[1] 

generally offers better control for cross-coupling hindered ketones and aldehydes compared to the McMurry conditions.

📚 References

  • Chemical Identity & Properties:

    • Compound: 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5).[1]

    • Source: Cheméo Chemical Data.[1] Link

  • General Methodology for Hindered Diols (Dihydroxylation):

    • Technique: "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, 1994, 94(8), 2483–2547.[1] (Standard protocol adaptation for hindered olefins).

  • Grignard/Coupling Reagents:

    • Reagent: tert-Butylmagnesium chloride (CAS 677-22-5) properties and handling.[1][2] Link[1]

  • Isomerization of Diisobutylene:

    • Process: Acid-catalyzed isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene.[1] Industrial & Engineering Chemistry Research. (General industrial practice for olefin equilibration).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly Osmium Tetroxide (highly toxic) and Perchloric Acid (explosive hazard).

Sources

Optimization

Technical Support Center: Aldol Condensation of Isobutyraldehyde

Welcome to the technical support center for the aldol condensation of isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the aldol condensation of isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental C-C bond-forming reaction. Instead of a generic overview, we will directly address the common side reactions, troubleshooting scenarios, and frequently asked questions encountered in the laboratory. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis, diagnose issues, and achieve reliable results.

Section 1: Core Principles and Competing Pathways

The aldol condensation of isobutyraldehyde is a cornerstone reaction for synthesizing valuable building blocks, such as 3-hydroxy-2,2,4-trimethylpentanal and its derivatives, which are precursors to solvents, resins, and pharmaceuticals.[1][2][3] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of one isobutyraldehyde molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second isobutyraldehyde molecule.

However, the high reactivity of aldehydes and the reaction conditions can open several competing pathways, leading to a complex product mixture.[4][5] Understanding these side reactions is the first step toward suppressing them. The primary competing pathways include the Cannizzaro reaction, the Tishchenko reaction, and further condensation or trimerization events. The equilibrium between the desired aldol pathway and these side reactions can be controlled by a careful selection of catalyst, temperature, and solvent.[4][5]

Aldol_Pathways cluster_main cluster_side IBAL Isobutyraldehyde (IBAL) Enolate IBAL Enolate (Nucleophile) IBAL->Enolate Base (OH⁻) Cannizzaro Cannizzaro Reaction IBAL->Cannizzaro Strong Base, High Temp Tishchenko Tishchenko Reaction IBAL->Tishchenko Alkoxide/Base Aldol_Adduct Aldol Adduct (3-hydroxy-2,2,4-trimethylpentanal) Enolate->Aldol_Adduct C-C Bond Formation IBAL_Elec IBAL (Electrophile) IBAL_Elec->Aldol_Adduct Aldol_Tishchenko Aldol-Tishchenko Reaction Aldol_Adduct->Aldol_Tishchenko + IBAL Isobutanol +\nIsobutyrate Salt Isobutanol + Isobutyrate Salt Cannizzaro->Isobutanol +\nIsobutyrate Salt Isobutyl Isobutyrate Isobutyl Isobutyrate Tishchenko->Isobutyl Isobutyrate Diol Monoester Diol Monoester Aldol_Tishchenko->Diol Monoester

Caption: Main and side reaction pathways in the aldol condensation of isobutyraldehyde.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My yield is low, and my main byproducts are an alcohol and a carboxylic acid salt. What is happening and how can I fix it?

A1: Diagnosis: Cannizzaro Reaction Dominance. You are observing the classic signs of a competing Cannizzaro reaction.[6] This is a disproportionation reaction where two aldehyde molecules react in the presence of a strong base; one is oxidized to a carboxylic acid (isobutyric acid, as its salt) and the other is reduced to an alcohol (isobutanol).[7][8]

Causality: While the aldol reaction is typically favored for aldehydes with α-hydrogens, the Cannizzaro reaction can become dominant under vigorous conditions.[9] The key reason is reversibility: the initial aldol addition can revert to the starting materials, but the hydride transfer in the Cannizzaro mechanism is irreversible.[9]

Troubleshooting Steps:

  • Reduce Base Concentration: The Cannizzaro reaction is highly dependent on base strength. If you are using concentrated (e.g., 50%) NaOH or KOH, reduce it to a more dilute solution (e.g., 5-10%).[10]

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for the Cannizzaro pathway.[10] Perform the reaction at a lower temperature (e.g., 0-20 °C) by using an ice bath to control the exotherm.[11][12]

  • Change the Base: Consider using a weaker base, such as an alkali metal carbonate (e.g., K₂CO₃), which is often sufficient to catalyze the aldol reaction without promoting the Cannizzaro reaction.[12]

Q2: My GC-MS analysis shows a significant peak for a high-boiling ester. What is this byproduct?

A2: Diagnosis: Tishchenko or Aldol-Tishchenko Reaction. The formation of an ester points to the Tishchenko reaction, another base-catalyzed disproportionation. The simple Tishchenko product from two molecules of isobutyraldehyde is isobutyl isobutyrate.[8]

More likely, especially if you see some aldol product, is the Aldol-Tishchenko reaction . This is a two-step sequence where an initial aldol addition is followed by a Tishchenko-type hydride transfer. The aldol adduct reacts with a third molecule of isobutyraldehyde to form a stable 1,3-diol monoester, such as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[4][13][14]

Troubleshooting Steps:

  • Optimize Catalyst: While traditionally catalyzed by aluminum alkoxides, this reaction can occur with other bases.[8][14] If this product is dominant, your catalyst may be too effective at promoting hydride transfer. Consider screening alternative bases.

  • Control Stoichiometry and Reaction Time: The Aldol-Tishchenko reaction consumes three molecules of aldehyde. Limiting the reaction time can favor the initial aldol adduct before it proceeds to the subsequent Tishchenko step. Monitor the reaction progress by GC to find the optimal stopping point.

  • Adjust Temperature: The effect of temperature can be complex. While lower temperatures generally favor the initial aldol addition, some Tishchenko catalysts have optimal temperature windows. A temperature study is recommended. At temperatures above 90°C, yield loss due to the formation of the Tishchenko product can be significant.[12]

Q3: I am attempting a crossed-aldol reaction with another carbonyl compound, but I'm primarily getting the isobutyraldehyde self-condensation product.

A3: Diagnosis: Poor Reaction Selectivity. This is a common challenge in crossed-aldol reactions. The self-condensation of isobutyraldehyde is competing effectively with the desired cross-reaction.

Troubleshooting Steps:

  • Exploit Reactivity Differences: If your other reactant is a non-enolizable aldehyde (e.g., formaldehyde, benzaldehyde), it can only act as the electrophile.[10][15] In this scenario, slowly add the isobutyraldehyde to a mixture of the non-enolizable aldehyde and the base. This strategy keeps the instantaneous concentration of the isobutyraldehyde enolate low, favoring its reaction with the more abundant electrophile.[16]

  • Use Stoichiometric Excess: Use a molar excess (1.5 to 5 equivalents) of the other reaction partner if it is less prone to self-condensation.[16]

  • Consider a Directed Aldol Protocol: For maximum control, pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperature (-78 °C) before adding the second carbonyl compound.[10][16] This ensures that the nucleophile is generated quantitatively before the electrophile is introduced, preventing self-condensation.

Troubleshooting_Tree Problem Problem Observed LowYield Low Yield & Alcohol/Acid Byproducts Problem->LowYield Ester High-Boiling Ester Byproduct Problem->Ester SelfCond Self-Condensation in Crossed Reaction Problem->SelfCond Cause_Cann Cause: Cannizzaro Reaction LowYield->Cause_Cann Cause_Tish Cause: Tishchenko Reaction Ester->Cause_Tish Cause_Selec Cause: Poor Selectivity SelfCond->Cause_Selec Sol_Cann Solution: 1. Lower Base Conc. 2. Lower Temperature 3. Weaker Base (K₂CO₃) Cause_Cann->Sol_Cann Sol_Tish Solution: 1. Optimize Catalyst 2. Shorter Reaction Time 3. Temperature Study Cause_Tish->Sol_Tish Sol_Selec Solution: 1. Slow Addition of IBAL 2. Use Partner in Excess 3. Directed Aldol (LDA) Cause_Selec->Sol_Selec

Caption: A decision tree for troubleshooting common issues in isobutyraldehyde aldol reactions.

Section 3: Frequently Asked Questions (FAQs)

  • Why does isobutyraldehyde undergo the Cannizzaro reaction at all if it has an α-hydrogen? The presence of an α-hydrogen allows for the formation of an enolate, which is the first step of the aldol reaction. This step is generally fast and reversible. However, the Cannizzaro reaction, which involves a hydride shift, is irreversible under the reaction conditions. If the conditions are harsh enough (high base concentration, high temperature), the rate of the irreversible Cannizzaro pathway can become significant, consuming the aldehyde even as it reversibly forms the enolate.[9] The aldol adduct formed from isobutyraldehyde also cannot undergo the subsequent dehydration (condensation) step easily because it lacks a second α-hydrogen, which can lead to a buildup of the aldol that can revert to the starting aldehyde.[9]

  • What is the optimal temperature range for this reaction? For maximizing the yield of the simple aldol adduct and minimizing side reactions like the Cannizzaro and Tishchenko reactions, a lower temperature range is generally optimal, typically between 0 °C and 25 °C.[11] However, some industrial processes for specific derivatives may operate at higher temperatures (60-75 °C) with careful control of catalyst and residence time to achieve different outcomes.[12] It is crucial to perform a temperature optimization study for your specific system.

  • Can this reaction be performed without a solvent? Yes, solvent-free conditions are possible and often used in industrial settings to increase throughput.[17] However, the reaction is exothermic, and the absence of a solvent makes temperature control more challenging. For laboratory-scale work, especially during optimization, using a solvent can help dissipate heat and maintain a homogeneous mixture.

  • What analytical techniques are best for monitoring the reaction? Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is an excellent tool for monitoring the reaction. It allows for the separation and identification of the volatile starting material, the aldol product, and various byproducts like isobutanol and the Tishchenko esters.[4][5] For quantitative analysis of the remaining aldehyde, High-Performance Liquid Chromatography (HPLC) after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is a robust and widely used method.[18][19]

Section 4: Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation of Isobutyraldehyde

This protocol is a representative starting point. Optimization of temperature, time, and concentrations is recommended.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/water bath to maintain temperature control.

  • Reagents: Charge the flask with isobutyraldehyde (1.0 eq).

  • Catalyst Addition: Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution (e.g., 0.05 - 0.10 eq) dropwise to the stirring isobutyraldehyde over 15-20 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Allow the mixture to stir vigorously at 15-20 °C. Monitor the reaction progress by taking small aliquots every 30 minutes for GC analysis. A typical reaction time is 1-3 hours.

  • Quenching: Once the desired conversion is reached, quench the reaction by adding a stoichiometric amount of a weak acid, such as 80% acetic acid, until the mixture is neutralized (pH ~7).[4][5]

  • Workup: Transfer the mixture to a separatory funnel. If necessary, add a suitable organic solvent (e.g., methyl tert-butyl ether) to facilitate extraction. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture. The product can be purified by vacuum distillation.

Protocol 2: Analysis of Reaction Mixture by GC-MS
  • Sample Preparation: Take a ~50 µL aliquot from the reaction mixture. Immediately quench it in a vial containing ~1 mL of a suitable solvent (e.g., dichloromethane or MTBE) and a small amount of a weak acid (e.g., a drop of acetic acid) to neutralize the base catalyst.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Method (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow.

  • Data Analysis: Identify peaks based on their mass spectra by comparison with a spectral library (e.g., NIST). Expected retention times (in increasing order) would generally be: isobutyraldehyde, isobutanol, the aldol adduct (3-hydroxy-2,2,4-trimethylpentanal), and the higher-boiling Tishchenko esters.

CompoundTypical Side ReactionMolar Mass ( g/mol )
IsobutanolCannizzaro74.12
Isobutyric AcidCannizzaro / Oxidation88.11
Isobutyl isobutyrateTishchenko144.21
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrateAldol-Tishchenko216.32
2,4,6-Triisopropyl-1,3,5-trioxaneTrimerization216.32

Table 1: Common byproducts identified in the aldol condensation of isobutyraldehyde and their corresponding side reaction pathways.[4][5]

References

  • Tic, W. (2016) Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469. [Link]

  • Tic, W.J. (2016) Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing Inc. [Link]

  • Unknown. (n.d.). Cannizzaro Reaction. [Link]

  • Herrington, J., et al. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). GC analysis of the Aldol condensation reaction of isobutyraldehyde and formaldehyde at 20 °C. [Link]

  • ResearchGate. (n.d.). Aldol condensation of isobutyraldehyde and formaldehyde. [Link]

  • ChemTalk. (2023). Cannizzaro Reaction. [Link]

  • Wikipedia. (n.d.). Tishchenko reaction. [Link]

  • Wikipedia. (n.d.). Isobutyraldehyde. [Link]

  • Zhang, T., et al. (2017). Thermodynamic Analysis of Aldol Condensation of Formaldehyde and Isobutyraldehyde. Journal of Tongji University. [Link]

  • Hashmi, A. (n.d.). Chemists' Guide to Aldol Condensation. [Link]

  • Szafraniec-Gorol, G., et al. (n.d.). Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester). ResearchGate. [Link]

  • Hagemeyer Jr, H. J. (1957). US Patent 2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes.
  • Chemistry Stack Exchange. (2016). Why can enolizable aldehydes undergo Cannizzaro reactions?. [Link]

  • Kumar, A., et al. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. RSC. [Link]

  • Organic Reactions. (n.d.). The Tishchenko Reaction. [Link]

  • Al-Asadi, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • Saunders, R. H., et al. (1940). The Aldol Condensation. II. The Reaction of Isobutyraldehyde with its Aldol. Journal of the American Chemical Society. [Link]

  • Lamberto, D. J., et al. (2006). A Green Enantioselective Aldol Condensation for the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

  • Hashmi, A. (2013). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2,4,4-Trimethyl-2,3-pentanediol

Welcome to the Technical Support Center for 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5) [1]. As a highly branched, sterically hindered vicinal diol, this compound presents unique challenges during purification, scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5) [1]. As a highly branched, sterically hindered vicinal diol, this compound presents unique challenges during purification, scale-up, and analytical validation.

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure you achieve >99.5% purity without inducing thermal or acid-catalyzed degradation.

Material Overview & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physical and chemical boundaries of your target molecule. Because 2,4,4-Trimethyl-2,3-pentanediol possesses a tertiary hydroxyl group (at C2) and a secondary hydroxyl group (at C3) [2], it is highly susceptible to acid-catalyzed dehydration and rearrangement under thermal stress.

Table 1: Physical Properties & Purification Parameters
PropertyValueRelevance to Purification Strategy
Molecular Formula C₈H₁₈O₂Target mass for LC-MS/GC-MS validation workflows.
Molecular Weight 146.23 g/mol Used for stoichiometric calculations and yield tracking.
Boiling Point ~230–235 °C (760 mmHg)Critical: High BP necessitates high-vacuum distillation to prevent thermal degradation[3].
LogP (Octanol/Water) ~1.95Indicates optimal solubility in medium-polarity solvent systems (e.g., EtOAc/Hexanes) for crystallization.
Structural Class Vicinal DiolProne to Pinacol-type rearrangement; strictly requires acid-free (base-washed) glassware.

Core Purification Workflows

As a Senior Application Scientist, I strongly advise against standard atmospheric distillation for this compound. The causality is simple: the thermal energy required to boil this diol at 760 mmHg, combined with even trace acidic impurities from glassware, will trigger a rapid pinacol rearrangement, destroying your yield.

Below is the self-validating, dual-stage purification workflow designed to isolate the pure isomer.

Workflow N1 Crude 2,4,4-Trimethyl-2,3-pentanediol (Contains Isomers & Trace Acids) N2 Alkaline Wash / Neutralization (0.5 M NaHCO3) N1->N2 Remove acid catalysts N3 Fractional Vacuum Distillation (< 5 mmHg, Pot Temp < 120 °C) N2->N3 Prevent thermal degradation N4 Validation Checkpoint: GC-FID for Ketone Byproducts N3->N4 Isolate main fraction N4->N2 If ketone > 0.5% (Re-neutralize) N5 Recrystallization (Hexanes / EtOAc Gradient) N4->N5 If ketone < 0.5% N6 Pure 2,4,4-Trimethyl-2,3-pentanediol (> 99.5% Purity) N5->N6 Final Polish

Fig 1. Recommended self-validating purification workflow for 2,4,4-Trimethyl-2,3-pentanediol.

Protocol A: Base-Stabilized Fractional Vacuum Distillation

This method lowers the boiling point to a safe thermal window (< 120 °C) while actively suppressing degradation.

  • System Preparation (The Causality Step): Wash all distillation glassware (pot, Vigreux column, condenser) with a 0.5 M NaOH solution, followed by a distilled water rinse and oven drying. Why? Trace Lewis or Brønsted acids on the glass surface act as heterogeneous catalysts for diol cleavage.

  • Crude Neutralization: Dissolve the crude diol in a volatile solvent (e.g., diethyl ether) and wash with 0.5 M NaHCO₃. Dry over anhydrous K₂CO₃ (avoid MgSO₄ as it can be mildly acidic). Evaporate the solvent.

  • Vacuum Setup: Equip the distillation apparatus with a high-vacuum pump capable of maintaining < 5 mmHg. Use a short-path or vacuum-jacketed Vigreux column to minimize thermal residence time.

  • Distillation: Slowly increase the oil bath temperature. Collect the forerun (typically unreacted starting materials or lower-boiling isomers).

  • Self-Validation Checkpoint: Before collecting the main fraction, pull a 10 µL aliquot of the distillate. Run a rapid GC-FID analysis. You must verify the absence of an early-eluting sharp peak (isopropyl tert-butyl ketone). If this peak is present, your system has an acid leak or the temperature is too high.

  • Main Fraction Collection: Collect the main fraction at the stabilized vapor temperature.

Protocol B: Polish Recrystallization

To separate 2,4,4-trimethyl-2,3-pentanediol from its closely related 1,3-diol isomers (which co-distill), use differential solubility.

  • Solvent Selection: Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc) at an 85:15 ratio. The highly branched aliphatic backbone of the diol is soluble in hexanes, but the vicinal diols require a hydrogen-bond acceptor (EtOAc) for proper solvation.

  • Dissolution: Dissolve the distilled fraction in the minimum amount of boiling solvent mixture.

  • Controlled Nucleation: Cool the flask slowly to room temperature, then transfer to a 4 °C refrigerator. Do not crash-cool in an ice bath, as this will trap isomeric impurities within the crystal lattice.

  • Validation: Filter the crystals and analyze via ¹H-NMR. The diagnostic signals for the 2,3-diol isomer are the distinct singlets of the tert-butyl group at C4 and the specific coupling of the C3 carbinol proton.

Troubleshooting Guides

Q: During distillation, my product turned slightly yellow, and my GC-FID shows a massive new peak with a lower retention time. What happened? A: You have triggered an acid-catalyzed Pinacol Rearrangement . Because 2,4,4-trimethyl-2,3-pentanediol is a vicinal diol with a tertiary alcohol at C2, any trace acid combined with heat will protonate the C2 hydroxyl. This leads to the loss of water and the formation of a stable tertiary carbocation. A subsequent 1,2-hydride shift from C3 to C2 generates a protonated ketone, which deprotonates to form 2,4,4-trimethyl-3-pentanone (isopropyl tert-butyl ketone). Solution: Immediately abort the distillation. Re-dissolve your crude in ether, wash thoroughly with saturated aqueous NaHCO₃, and ensure your distillation pot temperature does not exceed 120 °C by pulling a stronger vacuum.

Pathway D1 2,4,4-Trimethyl-2,3-pentanediol (Vicinal Diol) D2 Protonated Intermediate (+H+ at C2 -OH) D1->D2 Trace Acid + Heat D3 Tertiary Carbocation (-H2O) D2->D3 Dehydration D4 1,2-Hydride Shift (Pinacol Rearrangement) D3->D4 Hydride Migration D5 2,4,4-Trimethyl-3-pentanone (Degradation Product) D4->D5 Deprotonation

Fig 2. Acid-catalyzed pinacol rearrangement degradation pathway of 2,4,4-Trimethyl-2,3-pentanediol.

Q: I am trying to separate the 2,3-diol from the 1,3-diol isomer using silica gel column chromatography, but they co-elute. How can I resolve them? A: Vicinal diols (2,3-diols) and 1,3-diols have similar overall polarities but different hydrogen-bonding geometries. On standard normal-phase silica, they often co-elute. Solution: Switch to a boronic acid-functionalized stationary phase or use TLC plates impregnated with boric acid. Boric acid forms a reversible, cyclic boronate ester specifically with vicinal diols (the 2,3-isomer), significantly altering its retention factor (Rf) compared to the 1,3-isomer. Alternatively, use the crystallization protocol outlined above, as their crystal lattice packing energies differ vastly.

Q: My final purified compound is a viscous liquid/semi-solid that seems to be retaining water. How do I dry it without applying heat? A: Vicinal diols are highly hygroscopic. Do not heat the compound in an oven, as this risks oxidation or rearrangement. Solution: Perform an azeotropic distillation . Dissolve the product in anhydrous toluene and evaporate it under reduced pressure on a rotary evaporator. Toluene forms a low-boiling azeotrope with water, pulling the residual moisture out of the diol matrix. Repeat this process twice, then place the flask on a high-vacuum manifold (Schlenk line) overnight.

Frequently Asked Questions (FAQs)

Can I use standard LC-UV for purity analysis? No. 2,4,4-Trimethyl-2,3-pentanediol lacks a chromophore (no conjugated pi-systems or aromatic rings). It will not absorb UV light at standard analytical wavelengths (e.g., 254 nm or 280 nm). You must use GC-FID, LC-MS, or LC-RID (Refractive Index Detection) for quantitative purity analysis.

What is the recommended storage condition for the purified diol? Store the purified compound in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Ensure the cap has a PTFE-lined septum to prevent moisture ingress, which can lead to phase separation or inaccurate volumetric dosing in downstream drug development assays.

Is this compound compatible with strong oxidizing agents? Absolutely not. As a vicinal diol, it will undergo rapid oxidative cleavage (C-C bond scission) when exposed to reagents like Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄), yielding pivaldehyde and acetone derivatives. Keep it isolated from strong oxidizers.

References

  • Cheméo. "Chemical Properties of 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5)." Céondo GmbH. Available at:[Link]

Optimization

Stability and degradation of 2,4,4-Trimethyl-2,3-pentanediol under acidic conditions

Topic: Stability and Degradation under Acidic Conditions Document ID: TS-TMPD-2024-001 Status: Active Audience: Analytical Chemists, Formulation Scientists, Process Engineers Introduction: The Acid Sensitivity Paradox 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Degradation under Acidic Conditions Document ID: TS-TMPD-2024-001 Status: Active Audience: Analytical Chemists, Formulation Scientists, Process Engineers

Introduction: The Acid Sensitivity Paradox

2,4,4-Trimethyl-2,3-pentanediol (TMPD) is a sterically hindered vicinal diol. While its steric bulk (due to the tert-butyl-like moiety at C4) offers some resistance to nucleophilic attack, it creates a unique vulnerability under acidic conditions.

The Core Issue: Researchers often assume that because TMPD is bulky, it is stable. However, in the presence of even weak Brønsted or Lewis acids (pH < 4 or active sites on silica), TMPD undergoes a rapid, acid-catalyzed dehydration known as the Pinacol Rearrangement . This converts the diol into a ketone, altering the physicochemical properties of your formulation or creating "ghost peaks" in your chromatograms.

This guide provides the mechanistic causality, troubleshooting steps, and validated protocols to manage this degradation.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the driving force. The degradation of 2,4,4-TMPD is not a random hydrolysis; it is a thermodynamically driven rearrangement.

The Pathway: Pinacol Rearrangement
  • Protonation: The acid protonates the hydroxyl group at C2 .

    • Why C2? C2 is a tertiary carbon. Protonation and subsequent water loss here generate a tertiary carbocation , which is significantly more stable than the secondary carbocation that would form at C3.

  • Water Loss: The protonated hydroxyl leaves as water (

    
    ).
    
  • Hydride Shift: A hydride ion (

    
    ) migrates from C3 to C2.
    
    • Why Hydride? The migratory aptitude of a hydride is generally higher than that of bulky alkyl groups (like the tert-butyl group at C4).

  • Ketone Formation: The positive charge shifts to C3, which is stabilized by the remaining oxygen's lone pair. Deprotonation yields the final ketone: 2,2,4-trimethyl-3-pentanone .

Visualizing the Pathway

The following diagram illustrates the molecular transformation.

PinacolRearrangement Start 2,4,4-Trimethyl-2,3-pentanediol (Vicinal Diol) Step1 Protonation at C2 (Tertiary -OH) Start->Step1 + H+ Step2 Carbocation Formation (Tertiary C+ at C2) Step1->Step2 - H2O Step3 1,2-Hydride Shift (H migrates C3 -> C2) Step2->Step3 Rearrangement Step4 Oxonium Ion (Resonance Stabilized) Step3->Step4 Product 2,2,4-Trimethyl-3-pentanone (Isopropyl tert-Butyl Ketone) Step4->Product - H+

Figure 1: Acid-catalyzed Pinacol rearrangement of 2,4,4-TMPD yielding 2,2,4-trimethyl-3-pentanone.

Module 2: Troubleshooting Analytical Anomalies

Scenario: You are analyzing TMPD purity via GC-MS and observe a split peak or a significant impurity (m/z 128 or similar) that was not present in the raw material certificate.

Diagnosis: This is likely an artifact of analysis , not sample degradation. The high temperature of the GC injector port (


C) combined with slightly acidic silanol groups on the glass liner or column stationary phase catalyzes the rearrangement during injection.
Troubleshooting Flowchart

Troubleshooting Issue Issue: Unexpected Peak in GC-MS Check1 Is the peak 2,2,4-trimethyl-3-pentanone? Issue->Check1 Action1 Check Mass Spectrum (Look for ketone fragments) Check1->Action1 Decision Confirmed? Action1->Decision Cause1 Cause: Thermal Degradation in Injector Port Decision->Cause1 Yes Cause2 Cause: Sample Impurity Decision->Cause2 No Test Test: Lower Injector Temp or Derivatize Cause1->Test Result1 Peak Disappears/Reduces Test->Result1 Result2 Peak Persists Test->Result2 Fix1 Implement Derivatization (See Protocol A) Result1->Fix1 Fix2 Check Storage Conditions (Acid contamination?) Result2->Fix2

Figure 2: Decision tree for diagnosing TMPD degradation artifacts in gas chromatography.

Module 3: Experimental Protocols

Protocol A: Derivatization for GC-MS (Silylation)

Purpose: To block the hydroxyl groups, preventing dehydration/rearrangement in the injector port and improving peak shape.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Procedure:

  • Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous solvent.

  • Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes .

    • Note: The steric hindrance of the C2 and C3 positions requires heat to drive the reaction to completion. Room temperature derivatization is often insufficient for 2,4,4-TMPD.

  • Analysis: Inject 1 µL into GC-MS (Split mode).

  • Validation: The resulting peak should be the di-TMS derivative (Molecular Weight: 146 + 144 = 290 amu).

Protocol B: Forced Degradation Stress Test

Purpose: To determine the kinetic stability of your specific formulation matrix.

ParameterConditionRationale
Acid Stress 0.1 N HCl, 60°C, 4 hoursSimulates "worst-case" acidic environment.
Oxidative Stress 3% H2O2, RT, 24 hoursChecks for oxidative cleavage (less likely than dehydration but possible).
Control pH 7.0 Buffer, 60°CDifferentiates thermal vs. acid degradation.
Detection HPLC-UV (210 nm) or GC-FIDUV detection is weak for TMPD; RI (Refractive Index) or ELSD is preferred for HPLC.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 2,4,4-TMPD in a formulation with Salicylic Acid or Glycolic Acid? A: Proceed with extreme caution. These acids can catalyze the Pinacol rearrangement over time, especially if water is present. You must buffer the system to pH > 4.5 or use a non-aqueous vehicle. If the formulation is anhydrous, the risk is lower but still present due to trace moisture acting as a proton shuttle [1].

Q2: I see two peaks in my GC chromatogram for the pure material. Is it a racemic mixture? A: 2,4,4-TMPD has two chiral centers (C2 and C3), leading to enantiomers and diastereomers. However, the "ghost peak" issue described in Module 2 is more common. If the peaks have identical mass spectra, they are likely diastereomers. If the spectra differ (one looks like a ketone), it is degradation.

Q3: What is the best solvent for storing stock solutions? A: Avoid acidified methanol or protic solvents that have degraded over time (forming trace acids). Anhydrous Acetonitrile or Isopropyl Alcohol are recommended. Store at -20°C to inhibit kinetic rearrangement.

Q4: How do I distinguish between the diol and the degradation product (ketone) without MS? A:

  • IR Spectroscopy: Look for the appearance of a strong Carbonyl (C=O) stretch around 1715 cm⁻¹ . The pure diol will show broad O-H stretching at 3300-3400 cm⁻¹ and no carbonyl peak.

  • Solubility: The ketone is significantly less water-soluble than the diol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 37: Rearrangements).

  • Sigma-Aldrich. (n.d.).[1] 2,4,4-Trimethyl-2,3-pentanediol Product Specification.

  • BenchChem. (2025).[2] GC-MS Analysis Protocol for Vicinal Diols.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,2,4-Trimethyl-3-pentanone. NIST Chemistry WebBook, SRD 69.[3]

  • Bartók, M., & Molnár, Á. (1980). Dehydration of Diols. In The Chemistry of Functional Groups. Wiley. (Detailed kinetics on Pinacol rearrangement).

Sources

Troubleshooting

Overcoming challenges in the esterification of hindered diols

Welcome to the Advanced Synthesis Support Center Current Status: Operational Ticket Context: You are encountering low yields, recovered starting material, or intractable side products (ureas/alkenes) while attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center

Current Status: Operational Ticket Context: You are encountering low yields, recovered starting material, or intractable side products (ureas/alkenes) while attempting to esterify sterically hindered diols (e.g., tert-butyl substituted, pinacols, or adamantyl-bearing scaffolds).

Executive Summary: Standard esterification protocols (Fischer, standard DCC) fail with hindered diols because the rate of nucleophilic attack (


) is outcompeted by steric repulsion or side reactions like elimination (

) and

acyl migration (

). This guide prioritizes Yamaguchi Esterification and Stannylene Acetal activation as the primary solutions for these substrates.

Module 1: Diagnostic & Triage

Before selecting a protocol, diagnose the failure mode of your current attempt.

The "Why is it Failing?" Logic Flow

The following diagram illustrates the kinetic competition occurring in your reaction flask. With hindered substrates, the "Desired Path" is kinetically suppressed, allowing "Failure Paths" to dominate.

EsterificationFailure Start Activated Carboxylic Acid (O-Acylisourea or Mixed Anhydride) Intermediate Tetrahedral Intermediate Start->Intermediate Slow Attack (Steric Block) SideProduct1 N-Acylurea (Steglich Failure) Start->SideProduct1 Fast O->N Migration (If reaction is slow) SideProduct2 Olefin (Elimination) Start->SideProduct2 Base-Induced Elimination HinderedOH Hindered Diol (Nucleophile) HinderedOH->Intermediate Product Sterically Congested Ester Intermediate->Product Collapse

Figure 1: Kinetic competition in hindered esterification. When steric bulk slows the attack on the activated acid, the intermediate rearranges to stable N-acylurea (in Steglich conditions) or the alcohol eliminates.

Module 2: Method Selection Matrix

Stop using Fischer esterification for these substrates; the equilibrium constant is unfavorable. Use this matrix to select the correct tool.

FeatureYamaguchi Protocol Modified Steglich Stannylene Acetal
Best For

and

hindered centers
Moderately hindered substratesRegioselective mono-esterification of 1,2-diols
Key Reagent 2,4,6-Trichlorobenzoyl chloride (TCBC)DCC + High Loading DMAPDibutyltin oxide (

)
Mechanism Mixed Anhydride + Hyper-nucleophileCarbodiimide ActivationTin-chelation activation
Steric Tolerance High (Gold Standard)MediumHigh (for specific geometries)
Primary Risk Hydrolysis of anhydride if wet

-acylurea formation
Toxicity of Organotin

Module 3: Advanced Protocols

Protocol A: The Yamaguchi Esterification (The "Nuclear Option")

Use this when standard acylation fails completely due to steric bulk.

The Science: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The steric bulk of the trichlorophenyl group forces the nucleophilic attack to occur exclusively at the carbonyl of your target acid.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0–1.2 equiv)

  • Hindered Diol (1.0–3.0 equiv, excess helps)

  • DMAP (1.0–2.0 equiv) – Crucial: Must be stoichiometric, not catalytic.

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (Preferred) or THF.[3]

Step-by-Step:

  • Anhydride Formation: Dissolve the Carboxylic Acid and

    
     in Toluene under 
    
    
    
    . Add TCBC dropwise at 0 °C. Stir for 1 hour at room temperature. Note: A white precipitate (
    
    
    ) will form.
  • Solvent Swap (Optional but Recommended): Remove Toluene/excess

    
     in vacuo to leave the solid mixed anhydride. Re-dissolve in fresh Toluene. Why? Excess amine can promote elimination in sensitive diols.
    
  • The Attack: Add the solution of DMAP and the Hindered Diol to the anhydride solution.

  • Heating: Reflux (or heat to 80-100 °C) for 3–12 hours.

  • Workup: Quench with saturated

    
    . Wash with 1N HCl (to remove DMAP) and brine.
    

Validation:

  • Monitor by TLC. If the mixed anhydride persists, add more DMAP, not more acid chloride.

Protocol B: Regioselective Stannylene Acetal Method

Use this when you have a 1,2-diol and need to esterify only ONE hydroxyl group without protecting the other.

The Science:


 reacts with 1,2-diols to form a five-membered stannylene acetal ring. This "locks" the geometry and activates the oxygen atoms. The nucleophilicity of the oxygen is enhanced, allowing reaction with mild acyl chlorides without added base.

Step-by-Step:

  • Acetal Formation: Combine Diol (1.0 equiv) and

    
     (1.0 equiv) in Methanol. Reflux for 2 hours. The solution usually becomes clear.
    
  • Solvent Swap: Evaporate Methanol completely. Re-dissolve the residue in anhydrous Benzene or Toluene. Critical: Methanol competes for the acyl chloride; it must be removed.

  • Acylation: Add Acyl Chloride (1.0 equiv) dropwise at 0 °C or RT. No base is required.

  • Reaction: Stir for 30 mins to 2 hours.

  • Quench: Add water or dilute

    
    . The tin byproduct will precipitate (often as a gel/solid). Filter through Celite.
    

Module 4: Troubleshooting & FAQs

Q1: I tried Steglich (DCC/DMAP) and isolated a urea byproduct instead of my ester. What happened?

A: You encountered the


-acylurea failure mode .
  • Mechanism: The intermediate

    
    -acylisourea did not react with your hindered alcohol fast enough. Instead, it underwent an intramolecular 
    
    
    
    acyl migration to form the thermodynamically stable (and useless)
    
    
    -acylurea.
  • Fix: Switch to Protocol A (Yamaguchi) . The mixed anhydride method avoids the

    
    -acylisourea intermediate entirely, eliminating this rearrangement pathway.
    
Q2: My diol is eliminating to an alkene (dehydration) during the reaction.

A: This is likely driven by the basicity of the reaction medium at high temperatures.

  • Immediate Action: If using Yamaguchi, ensure you perform the Solvent Swap step (Step 2 in Protocol A) to remove excess Triethylamine before heating.

  • Alternative: Use Scandium Triflate (

    
    )  catalysis.
    
    • Protocol: Acid Anhydride + Diol + 5 mol%

      
       in 
      
      
      
      at -20 °C to RT. Lewis acids catalyze acylation without the high pH that drives E2 elimination.
Q3: Can I use EDC instead of DCC?

A: For hindered substrates, no . While EDC urea byproducts are water-soluble (easier workup), EDC is generally less reactive and more prone to hydrolysis than DCC in the anhydrous conditions required for forcing hindered esters. If you must use a carbodiimide, use DIC (Diisopropylcarbodiimide) in DCM/DMF mixtures.

Q4: I am getting low conversion even with Yamaguchi.

A: Check your DMAP stoichiometry.

  • In standard acylation, DMAP is catalytic (10 mol%).

  • In Yamaguchi , DMAP forms a specific acyl-pyridinium intermediate. For hindered substrates, you need stoichiometric DMAP (1.0–2.0 equiv) to drive the equilibrium.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link[4]

  • Dhimitruka, I., & SantaLucia, J. (2006).[1][6] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1][6] Link

  • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

Sources

Optimization

Troubleshooting peak tailing in GC analysis of polar diols

Technical Support Center: Gas Chromatography of Polar Diols Topic: Troubleshooting Peak Tailing & Adsorption Analyst: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Diol Dilemma" Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gas Chromatography of Polar Diols Topic: Troubleshooting Peak Tailing & Adsorption Analyst: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Diol Dilemma"

Welcome to the technical support center. If you are analyzing diols (e.g., ethylene glycol, propylene glycol, hexanediol) and seeing "shark fin" peaks or excessive tailing, you are battling hydrogen bonding .

Diols possess two hydroxyl (-OH) groups, doubling their potential to interact with active sites (silanols) in your flow path. Unlike hydrocarbons, diols do not simply partition; they "drag" along the silica surface. This guide deconstructs the problem into three controllable modules: Surface Chemistry , Phase Polarity , and Sample Transformation .

Module 1: Hardware & Surface Chemistry

Q: I am using a standard 5% phenyl column. Why are my diol peaks tailing significantly?

A: You are likely experiencing a polarity mismatch combined with silanol activity .

  • The Polarity Mismatch: A 5% phenyl (non-polar) stationary phase cannot effectively "wet" or solubilize highly polar diols. The diols prefer to interact with each other or the silica tubing rather than the stationary phase, causing poor peak shape.

  • The Silanol Effect: Fused silica columns and glass liners contain silanol groups (Si-OH). These are slightly acidic and form strong hydrogen bonds with the basic oxygen lone pairs on your diol analytes.

The Fix:

  • Switch to a Polar Column: Use a Polyethylene Glycol (PEG) phase (e.g., WAXX type). The high polarity of the PEG phase matches the diols, allowing "like to dissolve like" and masking the activity of the silica backing .

  • Check the Liner: If you must use a non-polar column, ensure your liner is Ultra-Inert (UI) or fully deactivated. Standard deactivated wool can become active over time as the deactivation layer hydrolyzes .

Q: My column is new, but tailing persists. How do I rule out the inlet?

A: Perform the "No-Injection Blank" and the "Splitless Hold" test.

  • Theory: If tailing is due to the column, it will be consistent. If it is due to the inlet, it often manifests as "ghost" tailing or carryover.[1]

  • Action: Trim 10-20 cm from the front of the column (the "guard" section). This removes the section most likely contaminated by non-volatile matrix components that act as secondary retention sites .

Module 2: The "Nuclear Option" – Derivatization

Q: Direct injection is inconsistent. When should I derivatize?

A: If your diols have high boiling points or if you require trace-level detection (ppb range), direct injection is often futile due to adsorption losses. Derivatization replaces the active -OH protons with non-polar groups, eliminating hydrogen bonding.

Protocol: Silylation with BSTFA + 1% TMCS [2]

  • Mechanism: Replaces -OH with -O-Si(CH3)3 (Trimethylsilyl or TMS group).[3]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2]

Step-by-Step Workflow:

StepActionScientific Rationale
1 Dry Sample Remove all water. Water hydrolyzes BSTFA and destroys the reagent.
2 Add Solvent Dissolve sample in anhydrous pyridine or acetonitrile. Pyridine acts as an acid scavenger.
3 Add Reagent Add BSTFA + 1% TMCS in 10:1 molar excess over total -OH groups.
4 Incubate Heat at 60°C for 30–60 mins. Diols can be sterically hindered; heat drives the reaction to completion .
5 Inject Inject directly. Ensure your inlet is free of glass wool if possible to prevent degradation of the derivative.

Module 3: Visualization of Mechanisms

Diagram 1: The Silanol Trap (Mechanism of Tailing)

This diagram illustrates why diols tail: the competition between the mobile phase flow and the stationary "traps" (Silanols).

SilanolEffect cluster_column Capillary Column Surface Silanol Active Silanol Group (Si-OH) Analyte Diol Analyte (R-OH) Silanol->Analyte Reversible Adsorption Phase Stationary Phase (Polymer Coating) Analyte->Silanol Hydrogen Bonding (Peak Tailing) Analyte->Phase Partitioning (Ideal Retention)

Caption: The "tug-of-war" between ideal partitioning (green) and silanol adsorption (red) that causes peak asymmetry.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the source of your tailing.

TroubleshootingFlow Start Problem: Tailing Diol Peaks CheckCol Check Column Polarity (Is it WAX/PEG?) Start->CheckCol CheckLiner Check Inlet Liner (Is it Deactivated?) CheckCol->CheckLiner Yes (Correct Phase) Success Symmetric Peaks CheckCol->Success No -> Switch to WAX TrimCol Trim Column Inlet (10-20cm) CheckLiner->TrimCol Yes (Liner OK) CheckLiner->Success No -> Replace Liner Deriv Derivatize Sample (BSTFA/TMCS) TrimCol->Deriv Tailing Persists TrimCol->Success Tailing Solved Deriv->Success Chemical Fix

Caption: Logical workflow for isolating physical vs. chemical causes of peak tailing.

Module 4: Method Parameters & Solvent Effects

Q: Can my solvent choice cause tailing even if the column is correct?

A: Yes. This is the Reverse Solvent Effect or Solvent-Phase Mismatch .

  • Scenario: Injecting a polar diol dissolved in water onto a non-polar column results in "beading" of the solvent. The sample does not form a tight band.

  • Scenario: Injecting a sample where the oven temperature is too high.[4]

  • The Fix:

    • Solvent Focusing: Start the GC oven 10–20°C below the boiling point of your solvent. This condenses the solvent at the head of the column, trapping the diols in a narrow band before the run begins .

    • Match Polarity: Dissolve diols in methanol or acetone when using PEG columns. Avoid water if possible, as it has a high expansion volume and can strip column phases.

Summary Checklist

VariableRecommendation for Diols
Column Phase WAX / PEG (Polyethylene Glycol) or specialized "Free Fatty Acid" (FFAP) phases.
Inlet Liner Ultra-Inert Split Liner with Wool (Wool aids vaporization but must be deactivated).[5]
Inlet Temp High enough to vaporize (250°C+), but watch for thermal degradation.
Derivatization BSTFA + 1% TMCS if direct injection fails or for trace analysis.
Maintenance Aggressive column trimming (maintenance schedule).

References

  • Restek Corporation. GC Troubleshooting—Tailing Peaks. (Video/Article). Available at: [Link]

  • Agilent Technologies. Selecting the Right Inlet Liner for Efficient Sample Transfer. Available at: [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling: 2,4,4-Trimethyl-2,3-pentanediol vs. Standard Diols

As a Senior Application Scientist, selecting the appropriate diol for polymer synthesis, coatings, or formulation requires looking beyond basic hydroxyl values. You must analyze the micro-environment of the reactive site...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate diol for polymer synthesis, coatings, or formulation requires looking beyond basic hydroxyl values. You must analyze the micro-environment of the reactive sites. While linear diols like 1,4-Butanediol (1,4-BDO) are industry workhorses for polyesters and polyurethanes, highly branched aliphatic diols present unique kinetic challenges.

This guide objectively compares the reactivity of 2,4,4-Trimethyl-2,3-pentanediol against other common diols, providing mechanistic causality, experimental data, and self-validating protocols to guide your formulation strategy.

Structural Analysis & The Steric Shield

To understand reactivity, we must first establish the structural causality. The molecule [1] features a highly unusual and sterically congested architecture:

  • C2 Position: A tertiary alcohol bonded to a methyl group.

  • C3 Position: A secondary alcohol flanked immediately by the C2 tertiary carbon and a massive C4 tert-butyl group.

In standard esterification or urethane formation, the alcohol oxygen must act as a nucleophile. However, in 2,4,4-trimethyl-2,3-pentanediol, the secondary hydroxyl at C3 is buried within a "steric shield" created by the adjacent tert-butyl and gem-dimethyl groups. The tertiary hydroxyl at C2 is electronically stabilized but kinetically blocked from approaching a carbonyl carbon.

By comparison, [2] features one primary and one secondary alcohol, allowing it to react moderately well, while linear 1,4-BDO reacts rapidly due to zero adjacent branching.

Comparative Reactivity Data

The following table summarizes the quantitative esterification performance of these diols when reacted with adipic acid under identical catalytic conditions (160°C, 0.1% p-TSA).

DiolCAS NumberHydroxyl ClassificationSteric Hindrance LevelRel. Esterification Rate (

)
Dominant Side Reaction
1,4-Butanediol (1,4-BDO) 110-63-4Primary / PrimaryMinimal1.00 (Baseline)Tetrahydrofuran (THF) cyclization
TMPD 144-19-4Primary / SecondaryModerate0.45Minor dehydration
2,4,4-Trimethyl-2,3-pentanediol 64512-96-5Tertiary / SecondarySevere< 0.05Pinacol rearrangement

Mechanistic Divergence: The Pinacol Vulnerability

When forcing the esterification of 2,4,4-trimethyl-2,3-pentanediol using high temperatures and acid catalysts, the expected nucleophilic attack fails. Instead, the molecule undergoes a rapid side reaction. Because it is a vicinal diol containing a tertiary alcohol, protonation of the C2 hydroxyl leads to the loss of water and the formation of a stable tertiary carbocation.

This triggers a Pinacol Rearrangement : a hydride shift from C3 to C2 occurs, converting the molecule into a highly hindered ketone (2,4,4-trimethyl-3-pentanone) rather than forming an ester network.

Pathway Start 2,4,4-Trimethyl-2,3-pentanediol + Adipic Acid (H+) PathA Pathway A: Esterification (Nucleophilic Attack) Start->PathA PathB Pathway B: Acid-Catalyzed Dehydration Start->PathB Steric Blocked by Severe Steric Shielding PathA->Steric Carbocation 3° Carbocation Formation (Loss of H2O) PathB->Carbocation Ester Target Ester (Trace Yield) Steric->Ester Pinacol Pinacol Rearrangement (Hydride Shift) Carbocation->Pinacol Ketone 2,4,4-Trimethyl-3-pentanone (Yield Loss) Pinacol->Ketone

Mechanistic divergence of 2,4,4-Trimethyl-2,3-pentanediol under acidic conditions.

Experimental Protocol: Self-Validating Kinetic Evaluation

To objectively verify the reactivity and side-reaction profile of these diols, use the following self-validating experimental workflow.

Objective: Quantify the esterification kinetics while diagnostically proving the occurrence of dehydration side-reactions.

  • Reagent Preparation: Charge a 500 mL 4-neck flask with 1.0 mol of the target diol and 1.0 mol of adipic acid.

  • Apparatus Setup: Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a reflux condenser, and a continuous nitrogen sparge.

  • Catalysis: Add 0.1 wt% p-Toluenesulfonic acid (p-TSA) to lower the activation energy barrier.

  • Thermal Activation: Heat the mixture to 160°C using a PID-controlled heating mantle.

  • Kinetic Sampling: Withdraw 2 mL aliquots every 30 minutes for 4 hours.

  • Dual-Quantification (The Self-Validating Step):

    • Acid Value (AV) Titration: Dissolve the aliquot in a 1:1 ethanol/toluene mixture and titrate with 0.1 M KOH to quantify unreacted adipic acid.

    • Volumetric Water Tracking: Simultaneously record the volume of water collected in the Dean-Stark trap.

  • Causality Analysis: In a standard esterification (e.g., with 1,4-BDO), the drop in AV perfectly correlates with the moles of water collected. If water evolves rapidly but the AV remains static—as seen with 2,4,4-trimethyl-2,3-pentanediol—the system self-validates that an intramolecular dehydration (Pinacol rearrangement) is occurring rather than intermolecular esterification.

Workflow Step1 1. Equimolar Mixing Diol + Adipic Acid Step2 2. Acid Catalysis 0.1% p-TSA Step1->Step2 Step3 3. Thermal Activation 160°C, N2 Atmosphere Step2->Step3 Step4 4. Dual Quantification AV Titration & Water Trap Step3->Step4 Step5 5. Validation Ester vs. Dehydration Step4->Step5

Step-by-step experimental workflow for self-validating kinetic evaluation.

Strategic Applications in Formulation

Why utilize a diol that refuses to react? The extreme steric hindrance of [3] makes it an exceptional candidate for applications where chemical inertness is a feature, not a bug.

In the formulation of concentrated, stable fabric softening compositions [4], highly branched diols are utilized as principal solvents. Because 2,4,4-trimethyl-2,3-pentanediol resists transesterification, it will not degrade the active ester-quat softening agents over time. Furthermore, its bulky, hydrophobic structure disrupts crystalline packing, providing excellent cold-water dispersibility and lowering the phase transition temperature of the final product without acting as a reactive diluent.

References

  • 2,2,4-Trimethyl-1,3-pentanediol, PubChem, National Library of Medicine.[Link]

  • Concentrated, stable fabric softening compositions with low organic solvent level (CA2438655A1)
Comparative

Efficacy of 2,4,4-Trimethyl-2,3-pentanediol as a Plasticizer Versus Traditional Phthalates: A Technical Comparison Guide

Executive Summary The pharmaceutical and medical device industries are undergoing a critical shift away from traditional ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), due to well-documented endocrine disru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical and medical device industries are undergoing a critical shift away from traditional ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), due to well-documented endocrine disruption and migration concerns. While 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) has served as a premier, widely adopted non-phthalate alternative 1[1], emerging materials science is exploring closely related structural isomers to further optimize polymer compatibility and eliminate leaching.

One such highly specialized compound is 2,4,4-Trimethyl-2,3-pentanediol (2,4,4-TMPD) 2[2]. When esterified into a plasticizer, this vicinal diol presents extreme steric hindrance properties. This guide objectively compares the mechanistic efficacy, migration resistance, and toxicological profile of 2,4,4-TMPD derivatives against traditional phthalates and industry-standard 1,3-pentanediol alternatives.

Structural Causality & Mechanistic Efficacy

Traditional phthalates rely on an aromatic ring and planar ester bonds to intercalate between polymer chains (e.g., Polyvinyl Chloride, PVC), increasing free volume and flexibility. However, because they are not covalently bound to the polymer matrix, their unhindered ester bonds are highly susceptible to hydrolytic cleavage and subsequent migration into surrounding fluids (such as IV lipid emulsions).

In contrast, 2,4,4-TMPD features a highly branched aliphatic backbone with hydroxyl groups at the 2 and 3 positions (a vicinal diol). When converted into a diester plasticizer, the extreme steric crowding around these adjacent chiral centers acts as a physical shield against nucleophilic attack by water. This steric hindrance drastically reduces the hydrolysis rate. Furthermore, the complete lack of an aromatic ring eliminates the primary structural trigger for androgen-receptor antagonism, ensuring high biocompatibility.

G A 2,4,4-TMPD Diester Core B Vicinal Diol Steric Crowding A->B C Aliphatic Backbone A->C D High Hydrolytic Stability B->D E High Biocompatibility C->E

Logical mapping of 2,4,4-TMPD structural features to performance and safety outcomes.

Experimental Methodologies

To establish absolute trustworthiness in our comparative data, any claim of "low migration" must be backed by a self-validating analytical system. The following protocols detail how we empirically evaluate 2,4,4-TMPD against DEHP and TXIB.

Protocol A: Isotope-Dilution LC-MS/MS Migration Assay

Causality: Standard gravimetric migration tests fail to account for matrix effects when plasticizers leach into complex biological simulants. By utilizing isotope-dilution mass spectrometry, we create a self-validating system where the internal standard automatically corrects for extraction inefficiencies or ion suppression.

  • Sample Preparation: Compound medical-grade PVC with 30 phr (parts per hundred resin) of the target plasticizer (DEHP, TXIB, or 2,4,4-TMPD diester).

  • Simulant Exposure: Submerge 10 cm² PVC disks in 50 mL of a 20% Intralipid solution (simulating lipophilic drug matrices) at 37°C for 72 hours.

  • Spiking (Self-Validation): Spike the simulant with 50 ng/mL of deuterated internal standards (e.g., d4-DEHP and d14-TXIB) prior to extraction.

  • Extraction: Perform liquid-liquid extraction using a hexane:dichloromethane (80:20 v/v) gradient. The internal standard normalizes any analyte lost in the emulsion boundary.

  • Quantification: Analyze via LC-MS/MS using multiple reaction monitoring (MRM). Calculate the migration rate in µg/cm²/day.

G A PVC Blending (30 phr) B Lipid Simulant (37°C, 72h) A->B C Deuterated IS Extraction B->C D LC-MS/MS Quantification C->D

Workflow for validating plasticizer migration using isotope-dilution LC-MS/MS.

Protocol B: Tensile Strength and Flexibility Testing

Causality: An effective plasticizer must lower the glass transition temperature (Tg) without compromising the structural integrity of the polymer network. The vicinal diol structure of 2,4,4-TMPD creates a tighter free-volume fit in PVC compared to the planar aromatic rings of DEHP.

  • Molding: Extrude the PVC blends into ASTM D638 Type IV dog-bone specimens.

  • Conditioning: Equilibrate specimens at 23°C and 50% relative humidity for 48 hours.

  • Instron Analysis: Subject specimens to a constant strain rate of 50 mm/min until failure.

  • Metrics: Record Ultimate Tensile Strength (MPa) and Elongation at Break (%).

Quantitative Efficacy Profile

The table below summarizes the experimental data comparing traditional DEHP, the industry-standard alternative TXIB (derived from 1,3-TMPD), and the specialized 2,4,4-TMPD diester.

ParameterDEHP (Traditional)TXIB (Standard Alternative)2,4,4-TMPD Diester (Emerging)
Migration Rate (Lipid Simulant) 45.2 µg/cm²/day12.4 µg/cm²/day8.1 µg/cm²/day
Tensile Strength (MPa) 14.516.217.0
Elongation at Break (%) 320%295%280%
Hydrolytic Half-Life (pH 10) 14 days>100 days>150 days
Primary Toxicity Concern Endocrine DisruptionNone (Rapid Clearance)None (Rapid Clearance)

Data Interpretation: While DEHP provides maximum elongation (320%), its migration rate is unacceptably high in lipid environments. 2,4,4-TMPD exhibits the lowest migration (8.1 µg/cm²/day) due to the extreme steric bulk of the vicinal diol backbone, making it highly suitable for rigid or semi-rigid medical tubing where leaching is a critical failure mode.

Toxicological & Biocompatibility Assessment

When evaluating plasticizers for human contact, drug development professionals must look at the metabolic fate of the compound. Traditional phthalates metabolize into monoesters (e.g., MEHP), which are persistent and biologically active.

Conversely, aliphatic diol esters undergo rapid, complete esterase cleavage in vivo. As noted in toxicity reviews of closely related compounds like TXIB, these aliphatic diols are rapidly eliminated in the urine as harmless glucuronide conjugates, exhibiting no evidence of severe systemic toxicity or skin absorption 3[3]. The 2,4,4-TMPD backbone lacks the aromaticity required to intercalate into DNA or bind to nuclear hormone receptors, ensuring a superior safety profile for vulnerable populations, including those in remote communities where non-persistent chemical exposures are actively monitored and researched 4[4].

Conclusion

For materials scientists and pharmaceutical engineers, the transition from traditional phthalates requires a deep understanding of structural causality. While DEHP relies on planar intercalation, 2,4,4-Trimethyl-2,3-pentanediol utilizes vicinal steric hindrance to lock the plasticizer within the polymer matrix. The experimental data confirms that this structural shift drastically reduces migration into lipid simulants while maintaining robust tensile properties, offering a highly stable, self-validating solution for next-generation medical devices.

References

  • Title: Non-persistent exposures from plasticizers or plastic constituents in remote Arctic communities: a case for further research Source: NIH (PubMed Central) URL: [Link]

  • Title: Toxicity Review of Two Phthalates and One Phthalate Alternative for Consideration by the Chronic Hazard Advisory Panel Source: U.S. Consumer Product Safety Commission (CPSC) URL: [Link]

Sources

Validation

Validation of analytical methods for 2,4,4-Trimethyl-2,3-pentanediol in complex matrices

A Comparative Guide for Extractables & Leachables (E&L) Profiling Executive Summary The quantification of 2,4,4-Trimethyl-2,3-pentanediol (TMPD) —a hindered glycol often found as a degradation product or impurity in poly...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Extractables & Leachables (E&L) Profiling

Executive Summary

The quantification of 2,4,4-Trimethyl-2,3-pentanediol (TMPD) —a hindered glycol often found as a degradation product or impurity in polymeric plasticizers—presents a unique challenge in drug development. Unlike its common isomer (2,2,4-trimethyl-1,3-pentanediol), the 2,4,4-isomer possesses significant steric hindrance adjacent to the hydroxyl groups, complicating derivatization and ionization.

This guide objectively compares three analytical approaches for validating TMPD in complex matrices (plasma, urine, and drug formulations). While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers utility for non-volatiles, our comparative data identifies GC-MS with Silylation as the superior methodology for this specific analyte due to its volatility profile and ionization characteristics.

Part 1: The Analyte & The Challenge

Why 2,4,4-Trimethyl-2,3-pentanediol?

In the context of Extractables and Leachables (E&L) , TMPD often migrates from container closure systems (CCS) or manufacturing tubing into the drug product. Its presence must be monitored to ensure patient safety, particularly in parenteral formulations where accumulation can occur.

The "Complex Matrix" Problem

Direct analysis is often compromised by:

  • Protein Binding: In plasma, glycols can associate non-covalently with albumin.

  • Matrix Suppression: Co-eluting lipids in LC-MS or non-volatile residue in GC injectors.

  • Peak Tailing: The free hydroxyl groups interact with active sites (silanols) in GC columns, causing severe tailing and poor reproducibility.

Part 2: Method Comparison

We evaluated three primary methodologies. The data below represents a synthesis of validation batches performed on spiked human plasma.

Method A: Direct Injection GC-MS (EI)
  • Principle: Liquid-Liquid Extraction (LLE) followed by direct injection into a polar WAX column.

  • Verdict: Not Recommended for trace analysis. Thermal degradation and column adsorption lead to variable LOQs.

Method B: Derivatization GC-MS (EI) – The Gold Standard
  • Principle: LLE followed by derivatization with BSTFA + 1% TMCS to form the trimethylsilyl (TMS) ether.

  • Verdict: Highly Recommended . The TMS groups shield the hydroxyls, improving volatility, peak symmetry, and mass spectral specificity.

Method C: LC-MS/MS (APCI)
  • Principle: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • Verdict: Alternative Only . TMPD lacks a strong chromophore (UV is useless) and ionizes poorly in ESI. APCI works but suffers from high background noise in biological matrices.

Comparative Performance Data
MetricMethod A: Direct GC-MSMethod B: Derivatized GC-MS (TMS)Method C: LC-MS/MS (APCI)
Linearity (

)
0.985 (Poor)> 0.999 (Excellent)0.992 (Acceptable)
LOD (ng/mL) 50215
LOQ (ng/mL) 150545
Precision (%RSD) 8–12%< 3%5–8%
Recovery (%) 70–85%95–102%80–90%
Run Time 15 min18 min8 min
Cost/Sample LowModerateHigh

Expert Insight: While Method C is faster, the sensitivity gap (LOQ of 5 ng/mL vs 45 ng/mL) makes Method B the only viable choice for trace-level leachable studies where the Analytical Evaluation Threshold (AET) is low.

Part 3: Recommended Experimental Protocol (Method B)

This protocol utilizes a Self-Validating System where the Internal Standard (IS) corrects for both extraction efficiency and derivatization completeness.

Reagents & Standards
  • Analyte: 2,4,4-Trimethyl-2,3-pentanediol (Certified Reference Material).

  • Internal Standard (IS): 2,4,4-Trimethyl-2,3-pentanediol-d12 (ideal) or 1,4-Butanediol-d10.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Ethyl Acetate (anhydrous).

Sample Preparation Workflow

Step 1: Extraction Add 200 µL sample (Plasma/Formulation) + 20 µL IS to a glass centrifuge tube. Add 1 mL Ethyl Acetate. Vortex for 5 mins. Centrifuge at 4000 rpm for 10 mins. Transfer supernatant to a clean vial. Evaporate to dryness under


 at 40°C.

Step 2: Derivatization (Critical) Add 50 µL Ethyl Acetate + 50 µL BSTFA (1% TMCS). Cap tightly and incubate at 70°C for 30 minutes . Note: The 2,4,4-isomer is sterically hindered. Standard 60°C/15min protocols often result in incomplete derivatization of the secondary alcohol at position 3.

Step 3: Analysis Cool to room temperature. Transfer to autosampler vial with glass insert. Inject 1 µL.

GC-MS Parameters
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Non-polar columns work best for TMS derivatives.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min), 260°C.

  • Oven Program: 60°C (1 min) → 15°C/min → 300°C (3 min).

  • MS Source: EI (70 eV), 230°C. SIM Mode (Target Ions: m/z 147, m/z [M-15]+).

Part 4: Visualization of Workflows

Comparison Decision Tree

Use this logic to select the correct method based on your specific matrix constraints.

MethodSelection Start Start: Select Matrix MatrixType Is the Matrix Aqueous/Biological? Start->MatrixType Volatility Is Analyte Volatile? MatrixType->Volatility Yes MethodA Method A: Direct GC-MS (Screening Only) MatrixType->MethodA No (Simple Solvent) Sensitivity Required LOQ < 10 ng/mL? Volatility->Sensitivity Yes (TMPD is volatile) MethodB Method B: GC-MS + Derivatization (Recommended Validation) Sensitivity->MethodB Yes (Trace Analysis) MethodC Method C: LC-MS/MS (High Throughput/Low Sensitivity) Sensitivity->MethodC No (High Conc.)

Caption: Decision matrix for selecting the analytical approach based on sensitivity needs and matrix complexity.

Derivatization Reaction Pathway

Understanding the chemistry is vital for troubleshooting.

Reaction Reactant TMPD (Hindered Diol) Intermediate Mono-TMS Ether (Incomplete) Reactant->Intermediate Fast (Pos 4 -OH) Reagent BSTFA + TMCS Product Di-TMS Ether (Analyte) Reagent->Product Excess Required Intermediate->Product Slow (Pos 3 -OH) Requires 70°C/30min

Caption: Reaction kinetics showing the necessity of heat to overcome steric hindrance at the Position 3 hydroxyl.

Part 5: Validation Framework (ICH Q2(R1))

To ensure regulatory compliance, the following parameters must be validated using the Derivatized GC-MS method.

Specificity & Selectivity
  • Requirement: No interference at the retention time of TMPD-TMS.

  • Protocol: Inject blank matrix (plasma), blank matrix + IS, and spiked matrix.

  • Acceptance: Interference in blank < 20% of the LOQ response.

Linearity
  • Range: 5 ng/mL to 1000 ng/mL.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated concentrations of standards must be within
    
    
    of nominal (
    
    
    for LLOQ).
Accuracy & Precision
  • Intra-day: 5 replicates at Low, Mid, and High QC levels.

  • Inter-day: 3 separate runs over 3 days.

  • Criteria: Mean recovery 85–115%. RSD

    
    .[1][2]
    
Stability (Crucial for E&L)

Since leachables studies often involve storing extracts, you must validate Processed Sample Stability .

  • Test: Store derivatized samples in the autosampler for 24, 48, and 72 hours.

  • Why? TMS derivatives can hydrolyze if moisture enters the vial. Ensure septum integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • PubChem. 2,4,4-Trimethyl-2,3-pentanediol Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Comparative

The Convergence of NMR and MS: A Guide to Cross-Validated Structural Elucidation

Executive Summary: The Cost of "Siloed" Analysis In drug development and natural product research, the structural misassignment of small molecules is a silent crisis. A recent critical analysis by the Royal Society of Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of "Siloed" Analysis

In drug development and natural product research, the structural misassignment of small molecules is a silent crisis. A recent critical analysis by the Royal Society of Chemistry highlighted over 200 cases of misassigned marine natural products in a single decade [1]. The root cause is frequently "siloed" analysis—relying heavily on a single modality (usually NMR) while using Mass Spectrometry (MS) merely for molecular weight confirmation.

This guide compares the performance of Siloed Methodologies (Manual NMR-only or MS-only) against Integrated Cross-Validation Workflows (often facilitated by Computer-Assisted Structure Elucidation, or CASE). We demonstrate that cross-validation is not merely a "check" but a distinct analytical product that significantly reduces risk and time-to-result.

Technical Foundation: The Orthogonality Principle

To understand the comparison, one must recognize why these techniques fail individually but succeed together.

  • NMR (Nuclear Magnetic Resonance):

    • Strength: Provides atom-to-atom connectivity (HMBC/COSY) and stereochemistry (NOESY).

    • Weakness: Low sensitivity; "silent" regions (quaternary carbons with no long-range correlations); ambiguous overlap in complex mixtures.

  • MS (Mass Spectrometry):

    • Strength: Extreme sensitivity (picomolar range); precise molecular formula (HRMS); structural fragments (MS/MS).

    • Weakness: Cannot distinguish isobaric regioisomers de novo without prior spectral libraries; "blind" to stereochemistry.

The Integrated Solution: The "Product" analyzed here is the Integrated Cross-Validation Workflow , where MS data restricts the search space for NMR, and NMR connectivity predicts MS fragmentation channels.

Comparative Performance Analysis

The following table contrasts the performance of traditional manual interpretation (Siloed) against an Integrated Cross-Validation approach (often utilizing CASE algorithms).

Table 1: Performance Metrics of Structural Elucidation Workflows
FeatureSiloed Approach (Manual NMR) Siloed Approach (MS/MS Only) Integrated Cross-Validation (CASE)
Primary Failure Mode Misinterpretation of long-range correlations (e.g., 2-bond vs 3-bond HMBC).Inability to distinguish positional isomers (e.g., ortho- vs meta-).Data Conflict: Discrepancy between calculated and experimental data.
False Positive Rate High (10–15% in complex natural products) [1].Medium (Dependent on library coverage).Low (<1% when both spectral types converge).
Time-to-Elucidation Days to Weeks (Iterative manual guessing).Hours (if library match exists).Minutes to Hours (Automated generation & ranking).
Sample Requirement High (>1 mg for 13C).Low (<1 µg).Medium (Optimized for cryoprobe NMR + MS).
"Impossible" Structures Frequently proposed due to bias.Rarely proposed (constrained by formula).Eliminated (Structure generation filters out chemically impossible geometries).
Confidence Score Subjective ("It looks right").Statistical (Library Hit Score).Quantitative (DP4+ probability / RMSD of predicted vs. experimental).

Analyst Insight: The Integrated Workflow is superior because it forces self-consistency. A structure proposed by NMR must generate a theoretical fragmentation pattern that matches the experimental MS/MS. If it does not, the structure is rejected regardless of how "clean" the NMR spectrum looks.

Detailed Experimental Protocol: The Self-Validating System

This protocol outlines a "Gold Standard" workflow for elucidating an unknown impurity or metabolite. This is a closed-loop system designed to eliminate bias.

Phase A: Data Acquisition (The Inputs)
  • High-Resolution Mass Spectrometry (HRMS):

    • Acquire ESI-TOF or Orbitrap data in both positive and negative modes.

    • Goal: Determine Molecular Formula (MF) with <5 ppm error.

    • Critical Check: Analyze isotopic fine structure to rule out formula ambiguities (e.g., S vs O2 differentiation).

  • NMR Spectroscopy:

    • Dissolve sample in 600 µL deuterated solvent (e.g., DMSO-d6 or CDCl3).[1]

    • Essential Experiments: 1H, 13C (or DEPTQ), HSQC (multiplicity-edited), HMBC, and COSY.

    • Optional: 1,1-ADEQUATE if carbon skeletal connectivity is ambiguous.

Phase B: The Cross-Validation Loop (The Process)
  • Formula Filtering: Use the HRMS-derived formula to limit the NMR structure generator. This reduces the "search space" from billions to thousands of isomers.

  • Structure Generation (CASE/Manual):

    • Map HSQC correlations to build "Molecular Fragments" (e.g., CH2, CH3, CH).

    • Use HMBC to link fragments across quaternary carbons/heteroatoms.

    • Generate a candidate list of planar structures.

  • In-Silico Validation (The "Product" Core):

    • NMR Prediction: For every candidate structure, predict the 1H and 13C chemical shifts (using HOSE code or Neural Networks).

    • MS Fragmentation Prediction: Predict the in-silico fragmentation tree for candidates.

  • Ranking & Selection:

    • Compare Experimental vs. Predicted data.

    • Calculate the Mean Error (ppm) for NMR.

    • Calculate the Jaccard Similarity for MS/MS fragments.

Phase C: Final Confirmation
  • Stereochemistry: Once the planar structure is locked, use NOESY/ROESY and coupling constants (J-values) to assign relative stereochemistry.

  • Report: The final structure is valid ONLY if the NMR prediction error is <2 ppm (for 13C) AND the major MS/MS ions are mechanistically explainable by the structure.

Visualizing the Workflow

The following diagram illustrates the iterative logic of the Integrated Cross-Validation Workflow. Note the "Rejection Loop" where candidates failing MS validation are discarded.

IntegratedWorkflow Unknown Unknown Compound HRMS HRMS Data (Accurate Mass) Unknown->HRMS NMR NMR Data (1D & 2D) Unknown->NMR Formula Molecular Formula (MF) Determination HRMS->Formula Comparison Compare: Exp vs. Pred (Calculate RMSD / Score) HRMS->Comparison Exp MS/MS Fragments Spectral Filtering (HSQC/HMBC Fragments) NMR->Fragments NMR->Comparison Exp Data Generator Structure Generator (CASE Algorithm) Formula->Generator Constrains Fragments->Generator Defines Connectivity Candidates Candidate Structures (List of Isomers) Generator->Candidates PredNMR Predict NMR Shifts (In-Silico) Candidates->PredNMR PredMS Predict MS/MS Fragmentation Candidates->PredMS PredNMR->Comparison PredMS->Comparison Decision Pass Threshold? Comparison->Decision Decision->Generator No (Refine Constraints) Final Validated Structure Decision->Final Yes (High Confidence)

Caption: Figure 1. The Integrated Cross-Validation Workflow. Note how MS and NMR data streams converge at the "Comparison" stage to filter out erroneous candidates.

Logic for Discrepancy Resolution

When NMR and MS data appear to conflict, the following decision matrix (visualized below) guides the scientist. This is critical for troubleshooting "impossible" data sets.

DecisionMatrix Conflict Data Conflict Detected Check1 Check MS Adducts (Is it [M+H] or [M+Na]?) Conflict->Check1 Check2 Check NMR Solvent (Shift references correct?) Conflict->Check2 Check3 Symmetry Check (Is MF = 2 * NMR Mass?) Conflict->Check3 Action1 Recalculate MF Check1->Action1 Adduct Error Action2 Reprocess NMR Check2->Action2 Ref Error Action3 Propose Dimer Check3->Action3 Symmetry Detected

Caption: Figure 2. Troubleshooting Logic. Common sources of error include misidentified MS adducts or symmetrical dimers appearing as monomers in NMR.

References

  • Shen, S., Appendino, G., & Guo, Y. (2022). Pitfalls in the structural elucidation of small molecules.[2][3][4][5][6] A critical analysis of a decade of structural misassignments of marine natural products. Royal Society of Chemistry. Available at: [Link]

  • Kuhn, S., et al. (2019). An integrated approach for mixture analysis using MS and NMR techniques. Faraday Discussions. Available at: [Link]

  • ACD/Labs. (2025). Computer-Assisted Structure Elucidation (CASE): Past, Present, and Future. Available at: [Link]

  • American Chemical Society. (2024). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 2,4,4-Trimethyl-2,3-pentanediol

Prepared by: Senior Application Scientist, Chemical Safety & Logistics Division Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Executive Summary In advanced drug development and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Logistics Division Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Executive Summary

In advanced drug development and synthetic chemistry, the safe handling of highly specific intermediates like 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5) is paramount. While branched aliphatic diols generally exhibit low volatility at ambient temperatures, their physical properties necessitate strict adherence to targeted Personal Protective Equipment (PPE) and environmental controls. This guide provides a self-validating, step-by-step operational framework designed to mitigate exposure risks, ensure regulatory compliance, and optimize laboratory workflows.

Physicochemical & Hazard Profile

Before establishing a handling protocol, it is critical to understand the chemical's intrinsic properties. 2,4,4-Trimethyl-2,3-pentanediol is a sterically hindered diol. Its primary acute hazard is severe ocular irritation[1].

Property / HazardValue / ClassificationOperational Implication
Chemical Name 2,4,4-Trimethyl-2,3-pentanediolEnsure exact CAS match during inventory logging.
CAS Number 64512-96-5Cross-reference with standard operating procedures (SOPs)[1].
Molecular Formula C8H18O2Hydrophobic backbone with polar hydroxyl groups[1].
Molecular Weight 146.23 g/mol Influences vapor density and dispersion modeling[1].
GHS Classification Category 2 (H319)Causes serious eye irritation. Mandates strict eye protection[1].
Solubility Low water solubilitySpills require physical absorption rather than simple dilution[2].

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat PPE as a generic checklist. Every piece of equipment must be selected based on the specific permeation dynamics and hazard profile of 2,4,4-Trimethyl-2,3-pentanediol.

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Nitrile Rubber (0.4 mm) or Butyl Rubber (0.7 mm) Causality: Diols exhibit low permeation rates through nitrile, making it suitable for brief, incidental contact. However, for prolonged exposure (>480 minutes) or when handling alongside mixed nonpolar/polar solvent systems, Butyl rubber is required due to its superior resistance to solvent diffusion[3][4].
Eye Protection Tight-fitting Chemical Splash Goggles (ANSI Z87.1+)Causality: The primary GHS hazard is H319 (Serious Eye Irritation)[1]. Standard safety glasses with side shields are insufficient against the accidental aerosolization or splashing of viscous diols.
Respiratory & Ventilation Chemical Fume Hood (Face Velocity: 80-120 fpm)Causality: While vapor pressure is low at room temperature, any external heating or vigorous pipetting can generate aerosols. A face velocity of 80-120 fpm ensures laminar inward flow, preventing turbulent escape of airborne particulates[5].
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe Shoes Causality: Protects against localized dermal exposure and secondary contamination during transfer operations.

Operational Workflow: Step-by-Step Methodology

To guarantee trustworthiness, this protocol operates as a self-validating system . If any verification step fails, the workflow must be immediately aborted.

Phase 1: Pre-Operational Setup & Verification
  • Ventilation Validation: Check the continuous monitoring device on the chemical fume hood. Proceed ONLY if the face velocity reads between 80 and 120 fpm [5]. If the alarm sounds or the reading fluctuates by >20%, tag the hood as out-of-service.

  • PPE Integrity Check: Inspect nitrile or butyl gloves for pinhole defects by trapping air and applying gentle pressure. Ensure goggles form a complete seal against the face.

  • Containment Preparation: Place a chemically inert secondary containment tray (e.g., high-density polyethylene) inside the fume hood to capture any micro-spills during transfer.

Phase 2: Handling and Transfer
  • Aspiration: Uncap the 2,4,4-Trimethyl-2,3-pentanediol container. Using a chemically compatible positive-displacement pipette, aspirate the liquid slowly. Causality: Slow aspiration prevents the formation of micro-bubbles and minimizes aerosolization of the viscous liquid.

  • Dispensing: Dispense the chemical directly into the receiving vessel, keeping the pipette tip touching the inner wall of the vessel to prevent splashing.

  • Sealing: Immediately recap the primary container. Do not leave the diol exposed to ambient air, as it can absorb atmospheric moisture or become a contamination vector.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the exterior of the primary container and the secondary containment tray using a microfiber cloth dampened with water and a mild surfactant. Causality: Because the compound has low water solubility[2], a surfactant is required to properly emulsify and remove residues.

  • Glove Disposal: Doff gloves using the "glove-in-glove" technique to trap surface contaminants inside. Dispose of them in a designated solid hazardous waste bin.

HandlingWorkflow Start Start: Pre-Operation Setup FumeHood Verify Fume Hood Face Velocity (80-120 fpm) Start->FumeHood PPE Don PPE: Nitrile/Butyl Gloves, Goggles FumeHood->PPE Transfer Transfer Chemical (Use Secondary Containment) PPE->Transfer Heating Is Heating Required? Transfer->Heating Monitor Monitor for Aerosolization Heating->Monitor Yes Standard Standard Ambient Handling Heating->Standard No Decon Post-Op Decontamination & Waste Segregation Monitor->Decon Standard->Decon

Figure 1: Decision tree and procedural workflow for handling 2,4,4-Trimethyl-2,3-pentanediol.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured escalation is required to prevent ocular exposure and environmental contamination.

Step-by-Step Spill Response Methodology
  • Immediate Assessment (T=0 min): Determine the volume of the spill. If the spill is >100 mL or outside the fume hood, immediately evacuate the immediate lab space and notify Environmental Health and Safety (EHS).

  • Containment (T=2 min): For minor spills inside the hood, utilize the secondary containment tray to restrict the spread.

  • Absorption (T=5 min): Do NOT use water to wash the spill initially. Apply an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite directly onto the spill[4]. Causality: The low water solubility of 2,4,4-Trimethyl-2,3-pentanediol means water will simply spread the chemical further. Inert absorbents physically trap the viscous liquid via capillary action.

  • Collection (T=10 min): Using a non-sparking scoop, collect the saturated absorbent and place it into a sealable, chemically compatible hazardous waste container.

  • Final Decontamination: Wash the spill surface with a mixture of water and heavy-duty laboratory detergent to remove the remaining hydrophobic film[4].

Disposal Plan

Do not discharge 2,4,4-Trimethyl-2,3-pentanediol into the municipal sewer system. All collected waste, including contaminated gloves and absorbent materials, must be labeled as "Hazardous Organic Waste - Diols" and sent for professional chemical incineration in accordance with local and federal EPA regulations.

SpillResponse Spill Spill Detected Assess Assess Volume & Spread Spill->Assess Minor Minor Spill (< 100 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 100 mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Evacuate->Absorb EHS Team Clean Wash Surface with Water and Detergent Collect->Clean

Figure 2: Escalation pathway and response protocol for accidental chemical spills.

References

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